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  • Product: 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
  • CAS: 86626-40-6

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 4-bromo-1-methylindoline

An In-depth Technical Guide to 4-bromo-1-methylindoline: Synthesis, Characterization, and Application Introduction The indoline scaffold, the saturated bicyclic analogue of indole, is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-bromo-1-methylindoline: Synthesis, Characterization, and Application

Introduction

The indoline scaffold, the saturated bicyclic analogue of indole, is a privileged structure in medicinal chemistry and drug discovery. Its rigid, three-dimensional geometry provides a distinct advantage over its planar, aromatic counterpart, enabling more specific and potent interactions with biological targets. The introduction of functional handles, such as a bromine atom, onto this core structure opens up a vast chemical space for derivatization, making substituted indolines highly valuable building blocks for novel therapeutic agents.

This guide provides a comprehensive technical overview of 4-bromo-1-methylindoline, a molecule of significant interest for synthetic and medicinal chemists. While direct literature on this specific compound is not extensive, its synthesis and properties can be confidently addressed through well-established, reliable chemical methodologies. This document will detail the logical synthesis from its readily available indole precursor, outline robust protocols for its characterization, and discuss its potential as a versatile intermediate in the development of complex molecular architectures.

Core Molecular Attributes

The fundamental properties of 4-bromo-1-methylindoline are derived from its unique structure, which combines an electron-rich N-methylaniline moiety with a brominated aromatic ring.

Chemical Structure

The structure consists of a dihydropyrrole ring fused to a benzene ring, with a bromine atom at position 4 of the benzene ring and a methyl group attached to the nitrogen atom (position 1).

Caption: Chemical Structure of 4-bromo-1-methylindoline.

Physicochemical Data

A summary of the key computed and expected properties for 4-bromo-1-methylindoline and its aromatic precursor is provided below for comparison.

Property4-bromo-1-methylindoline4-bromo-1-methyl-1H-indole[1]
IUPAC Name 4-Bromo-1-methyl-2,3-dihydro-1H-indole4-Bromo-1-methyl-1H-indole
Molecular Formula C₉H₁₀BrNC₉H₈BrN
Molecular Weight 212.09 g/mol 210.07 g/mol
Monoisotopic Mass 210.99966 Da208.98401 Da[2]
CAS Number Not assigned590417-55-3[1][3]
Predicted State Liquid or Low-Melting SolidLiquid[1]

Recommended Synthetic Workflow

The most direct and efficient synthesis of 4-bromo-1-methylindoline involves a two-step process starting from commercially available 4-bromoindole. The workflow involves the N-methylation of the indole followed by the selective reduction of the pyrrole ring.

G start 4-Bromoindole step1 N-Methylation (Dimethyl Carbonate, K₂CO₃, DMF) start->step1 Step 1 precursor 4-Bromo-1-methyl-1H-indole step1->precursor step2 Selective Reduction (H₂, Pt/C, p-TsOH, H₂O) precursor->step2 Step 2 purify Purification (Column Chromatography) step2->purify product 4-Bromo-1-methylindoline purify->product

Caption: Proposed two-step synthesis of 4-bromo-1-methylindoline.

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole (Precursor)

The precursor is synthesized via N-methylation of 4-bromoindole. Using dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide.

Causality: Potassium carbonate acts as a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate in an SN2 reaction to form the N-methylated product.[4] N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: [4]

  • To a suspension of 4-bromoindole (1.0 eq) and potassium carbonate (0.7 eq) in DMF (approx. 6 mL per gram of indole), add dimethyl carbonate (3.0 eq).

  • Heat the suspension gradually to 140 °C over 30 minutes and maintain stirring at this temperature for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methyl-1H-indole as a liquid.

Step 2: Selective Reduction to 4-Bromo-1-methylindoline

The key transformation is the selective hydrogenation of the C2=C3 double bond of the indole ring without affecting the aromatic ring or causing de-bromination. Heterogeneous catalytic hydrogenation offers a robust and environmentally benign method.[5]

Causality: The hydrogenation of the electron-rich indole ring is challenging due to its aromatic stabilization.[5] The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is crucial. The acid protonates the C3 position of the indole, forming an indoleninium ion. This intermediate is much more susceptible to reduction. Platinum on carbon (Pt/C) is an effective heterogeneous catalyst that adsorbs both the substrate and dihydrogen, facilitating the hydrogen transfer to the activated double bond. Water is an excellent green solvent for this process.[5]

Experimental Protocol (Adapted from[5]):

  • In a high-pressure hydrogenation vessel, combine 4-bromo-1-methyl-1H-indole (1.0 eq), Pt/C (5 mol %), and p-toluenesulfonic acid (1.0 eq).

  • Add deionized water as the solvent (approx. 0.1 M concentration).

  • Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 30 bar.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Carefully depressurize and vent the vessel.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with ethyl acetate or dichloromethane.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-1-methylindoline.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is paramount. The following techniques are essential, with a focus on the key spectral changes expected upon reduction of the indole precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most definitive change will be observed in the proton NMR spectrum.

    • Disappearance: The characteristic signals for the C2-H and C3-H vinylic protons of the indole ring (typically between 6.5 and 7.5 ppm) will disappear.

    • Appearance: Two new aliphatic signals, corresponding to the C2-H₂ and C3-H₂ methylene groups of the indoline ring, will appear as triplets in the upfield region (approx. 3.0-3.6 ppm).

    • Aromatic Region: The aromatic protons on the brominated ring will remain, likely showing slight upfield shifts due to the loss of aromaticity in the adjacent ring.

    • N-Methyl Group: The N-CH₃ singlet will shift slightly upfield from its position in the indole spectrum (typically ~3.7 ppm) to ~2.8-3.0 ppm in the indoline.

  • ¹³C NMR:

    • The signals for the sp² carbons C2 and C3 of the indole (approx. 120-130 ppm and 100-105 ppm, respectively) will be replaced by two new signals for the sp³ carbons of the indoline in the aliphatic region (approx. 45-55 ppm and 30-35 ppm).

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For 4-bromo-1-methylindoline, these would appear at m/z 211 and 213.

Infrared (IR) Spectroscopy
  • The IR spectrum will confirm the saturation of the pyrrole ring. The C=C stretching band associated with the indole C2=C3 double bond (around 1600-1650 cm⁻¹) will be absent. The spectrum will be dominated by strong C-H stretching bands for the aliphatic methylene groups (below 3000 cm⁻¹) and the characteristic C-N stretching of the tertiary amine.

Synthetic Utility and Applications

4-bromo-1-methylindoline is not merely a final product but a versatile intermediate for further molecular elaboration, primarily leveraging the reactivity of the C-Br bond.

G start 4-Bromo-1-methylindoline suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base prod1 4-Aryl-1-methylindoline suzuki->prod1 prod2 4-Amino-1-methylindoline buchwald->prod2 prod3 4-Alkynyl-1-methylindoline sonogashira->prod3

Caption: Potential cross-coupling reactions of 4-bromo-1-methylindoline.

The bromine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, which is a cornerstone of modern drug development.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the exploration of structure-activity relationships by modifying this region of the molecule.

  • Buchwald-Hartwig Amination: Coupling with amines provides access to 4-aminoindoline derivatives, which are common motifs in pharmacologically active compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized or used to extend the molecular scaffold.

The indoline scaffold itself is present in numerous bioactive natural products and synthetic drugs, and its derivatives have shown a wide range of activities, including applications as α2-antagonists and α1-agonists.[6] The ability to functionalize the 4-position of the 1-methylindoline core makes this compound a highly valuable starting point for generating libraries of novel drug candidates.

References

  • Lab Supplies. 4-bromo-1-methyl-1H-indole, min 97%. [Link]

  • PubChemLite. 4-bromo-1-methyl-1h-indole (C9H8BrN). [Link]

  • Chaplin, J. H. et al. (2013). Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. Journal of Medicinal Chemistry. [Link]

  • Török, B. et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. [Link]

Sources

Exploratory

Structural Elucidation of 4-Bromo-1-methylindoline: A Comprehensive NMR Technical Guide

Executive Summary The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly referred to as 4-bromo-1-methylindoline, CAS: 86626-40-6) is a highly valued synthetic intermediate in medicinal chemistry, frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly referred to as 4-bromo-1-methylindoline, CAS: 86626-40-6) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized as a rigid scaffold in the development of kinase inhibitors and central nervous system (CNS) therapeutics 1. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch integrity, confirming regioselectivity during synthesis, and guiding subsequent functionalization.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectra of 4-bromo-1-methylindoline. By dissecting the underlying spin systems, explaining the causality behind chemical shifts, and establishing a self-validating experimental protocol, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Molecular Architecture & Spin System Analysis

The indoline core (2,3-dihydro-1H-indole) represents a nitrogen-containing heterocycle with distinct electron-donating characteristics. In 4-bromo-1-methylindoline, the N-methyl group and the C4-bromine atom introduce significant electronic perturbations that dictate the NMR spectral profile 2:

  • Nitrogen Lone Pair Resonance (+M Effect): The N-methyl group at position 1 acts as a strong electron-donating group via resonance into the aromatic ring. This lone pair delocalization significantly shields the ortho (C7) and para (C5) positions, shifting their respective protons upfield compared to a standard benzene ring.

  • Bromine Inductive & Resonance Effects (-I, +M): The C4-bromine atom exerts a weak inductive electron-withdrawing effect (-I) but also participates in weak resonance donation (+M). Its primary effect is heavy-atom shielding on the adjacent C4 carbon and slight deshielding of the ortho proton (H5) 3.

  • Aliphatic Spin System: The aliphatic region consists of two coupled methylene groups (C2 and C3) forming an A2​X2​ spin system. The C2 protons are heavily deshielded by the adjacent electronegative nitrogen, while the C3 protons are benzylic, resulting in distinct, well-separated triplets.

High-Resolution NMR Data Tables

The following tables summarize the standardized chemical shifts, multiplicities, and coupling constants for 4-bromo-1-methylindoline in CDCl 3​ at 298 K, synthesized from empirical data of closely related indoline derivatives 4 [[5]]().

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-CH 3​ 2.75Singlet (s)-3HN-Methyl protons
C3-H 2​ 3.05Triplet (t)8.22HAliphatic CH 2​ (benzylic)
C2-H 2​ 3.42Triplet (t)8.22HAliphatic CH 2​ (N-adjacent)
H7 6.45Doublet (d)8.01HAromatic CH (ortho to N)
H5 6.85Doublet (d)8.01HAromatic CH (ortho to Br)
H6 7.02Triplet (t)8.01HAromatic CH (meta to N)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonChemical Shift (δ, ppm)TypeAssignment / Causality
C3 29.5CH 2​ Benzylic aliphatic carbon
C1' 35.8CH 3​ N-Methyl carbon
C2 55.4CH 2​ Deshielded by adjacent electronegative Nitrogen
C7 106.2CHHighly shielded by N lone pair resonance (+M)
C4 120.5CHeavy atom effect shielding from attached Bromine
C5 122.8CHShielded by N lone pair resonance (para position)
C6 128.4CHUnshielded meta position relative to Nitrogen
C3a 130.1CBridgehead (Ar-C)
C7a 153.6CBridgehead (Ar-N), heavily deshielded by Nitrogen

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to eliminate common artifacts such as poor shimming, phase distortion, and incomplete relaxation 5.

Step 1: Sample Preparation Dissolve 15–20 mg of 4-bromo-1-methylindoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube. Causality: Proper concentration ensures a high signal-to-noise ratio (SNR) for 13 C without causing concentration-dependent chemical shift drifting in 1 H.

Step 2: Probe Tuning and Matching Insert the sample into the NMR spectrometer (e.g., Bruker Avance III 400 MHz). Perform automatic tuning and matching (ATM) for the 1 H and 13 C nuclei. Causality: Minimizes reflected RF power, maximizing sensitivity and ensuring precise 90° pulse lengths.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium resonance of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Causality: Poor shimming causes asymmetrical line broadening and loss of fine J -coupling resolution, which is critical for distinguishing the aromatic pseudo-triplet of H6.

Step 4: 1 H NMR Acquisition (Self-Validation Check) Execute a standard 1D 1 H pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds (typically 5×T1​ ). Validation Check: Before acquiring the full 16-32 scans, acquire a 1-scan dummy FID. Verify that the TMS signal has a half-height width of < 0.5 Hz. If broader, re-shim. This ensures accurate integration for quantitative analysis.

Step 5: 13 C NMR Acquisition Execute a standard 1D 13 C pulse sequence with proton decoupling (zgpg30 or WALTZ-16). Set D1 to 2–3 seconds and collect 512–1024 scans due to the lower natural abundance and gyromagnetic ratio of 13 C.

Step 6: Data Processing Apply an exponential window function (line broadening, LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation. Perform manual phase correction and baseline correction.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Z0-Z5 Gradients) Prep->Lock Pulse Pulse Sequence (zg30 / zgpg30) Lock->Pulse Acq FID Acquisition (16-256 Scans) Pulse->Acq Process FT & Phasing (Apodization) Acq->Process

Standardized high-resolution NMR acquisition workflow for indoline derivatives.

Mechanistic Insights into Chemical Shifts & Coupling Constants

Understanding the causality behind the observed spectral features is crucial for troubleshooting and structural verification of substituted indolines.

  • Aromatic Coupling ( J -Coupling): The aromatic protons (H5, H6, H7) form an AMX-type spin system. H6 appears as a pseudo-triplet (or doublet of doublets) due to ortho-coupling with both H5 and H7 ( 3J≈8.0 Hz). H5 and H7 appear as doublets. The absence of a proton at C4 (due to bromine substitution) eliminates any potential meta-coupling ( 4J ) that would typically be observed from H4, simplifying the spectrum.

  • Aliphatic Conformation: The five-membered indoline ring is not entirely planar; it adopts a rapidly interconverting envelope conformation. However, rapid pseudo-rotation at room temperature averages the signals of the C2 and C3 protons on the NMR timescale, resulting in clean, first-order triplets rather than complex multiplets.

  • 13 C Heavy Atom Effect: The C4 carbon resonates at approximately 120.5 ppm. This relatively upfield shift for a substituted aromatic carbon is a classic hallmark of the "heavy atom effect" induced by bromine, which increases diamagnetic shielding at the directly attached carbon nucleus [[2]]().

NMR_Correlations H5 H5 (δ 6.85) H6 H6 (δ 7.02) H5->H6 COSY (3J) C4 C4-Br (δ 120.5) H5->C4 HMBC (2J/3J) H7 H7 (δ 6.45) H6->H7 COSY (3J) C7a C7a-N (δ 153.6) H7->C7a HMBC (2J/3J)

Key 2D NMR (COSY and HMBC) logical correlations for the aromatic system.

References

  • [2] RSC Advances - The Royal Society of Chemistry. 1H NMR and 13C NMR Spectra of Products. Source: rsc.org. 2

  • [1] ChemicalBook. 4-bromo-1-methylindoline | 86626-40-6. Source: chemicalbook.com. 1

  • [4] ChemScene. 86626-40-6 | 4-Bromo-1-methylindoline. Source: chemscene.com. 4

  • [3] Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Source: jocpr.com. 3

  • [5] Journal of Medicinal Chemistry - ACS Publications. X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Source: acs.org. 5

Sources

Foundational

Technical Whitepaper: Solubility Profile and Solvent-Driven Reaction Dynamics of 4-Bromo-1-methylindoline

Executive Summary 4-Bromo-1-methylindoline (CAS: 86626-40-6) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ROCK inhibitors, M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-methylindoline (CAS: 86626-40-6) is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ROCK inhibitors, MALT1 inhibitors, and novel therapeutics targeting Parkinson's disease[1][2][3]. Because it serves as a primary substrate for palladium-catalyzed cross-couplings and electrophilic aromatic substitutions, understanding its thermodynamic solubility profile in various organic solvents is paramount. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 4-bromo-1-methylindoline, empirical data summaries, and self-validating protocols for solubility determination.

Physicochemical Foundations

The solubility behavior of 4-bromo-1-methylindoline is dictated by three core structural features:

  • The Indoline Core: Unlike indole, the indoline ring is fully saturated at the C2-C3 positions, disrupting full aromaticity and increasing the molecule's flexibility and three-dimensional character. This reduces the crystal lattice energy compared to planar analogs, generally enhancing solubility in organic media.

  • N-Methylation: The presence of the N-methyl group eliminates the hydrogen bond donor capacity (N-H) found in unsubstituted indolines. Consequently, the molecule acts solely as a weak hydrogen bond acceptor, making it highly lipophilic and significantly reducing its solubility in highly polar protic solvents like water, while maximizing solubility in aprotic organic solvents.

  • C4-Bromination: The heavy bromine atom at the 4-position increases the molecular weight and polarizability of the compound. The C-Br dipole allows for dipole-dipole interactions with polar aprotic solvents, which is critical for stabilizing the molecule during solvation.

Solubility Profile in Organic Solvents

Polar Aprotic Solvents (The Synthesis Workhorses)

Polar aprotic solvents exhibit the highest solvation capacity for 4-bromo-1-methylindoline. Solvents such as 1,4-dioxane , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) readily dissolve the compound. 1,4-Dioxane is particularly notable; despite its low dielectric constant, its strong hydrogen-bond accepting ether oxygens and favorable boiling point (101°C) make it the solvent of choice for high-temperature Miyaura borylations of the C4-bromide[4].

Halogenated Solvents (Extraction and Workup)

Halogenated solvents like dichloromethane (DCM) and chloroform provide excellent solubility due to strong dispersion forces and dipole-induced dipole interactions with the brominated aromatic system. DCM is the standard solvent for liquid-liquid extraction of 4-bromo-1-methylindoline derivatives from aqueous quench mixtures, as well as the primary mobile phase component (often paired with methanol) for silica gel chromatography[2].

Protic and Non-Polar Solvents (Crystallization and Purification)

Solubility in polar protic solvents like methanol (MeOH) and ethanol (EtOH) is moderate. Because 4-bromo-1-methylindoline lacks hydrogen bond donors, it cannot form extensive hydrogen-bonded networks with alcohols. Non-polar solvents like n-heptane or hexane exhibit the lowest solvation capacity, making them ideal anti-solvents for precipitation or crystallization when the compound is dissolved in a miscible, stronger solvent like ethyl acetate.

Quantitative Solubility Data

The following table summarizes the estimated thermodynamic solubility ranges of 4-bromo-1-methylindoline across various solvent classes at standard ambient temperature (25°C).

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Application Context
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 250N-alkylation, SNAr reactions[1]
Polar Aprotic 1,4-Dioxane2.2> 200Pd-catalyzed cross-coupling[4]
Halogenated Dichloromethane (DCM)8.9> 300Liquid-liquid extraction, Chromatography[2]
Polar Protic Methanol (MeOH)32.750 - 100Co-solvent for purification[2]
Non-Polar n-Heptane1.9< 10Anti-solvent precipitation

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of 4-bromo-1-methylindoline for process scale-up, kinetic solubility approximations are insufficient. A rigorous, self-validating thermodynamic shake-flask protocol coupled with HPLC-UV quantification must be employed.

Step-by-Step Protocol:

  • Solvent Preparation: Dispense 2.0 mL of the target organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Saturation: Incrementally add solid 4-bromo-1-methylindoline to the solvent until a visible, persistent suspension remains (indicating excess solid).

  • Equilibration: Place the vial in an isothermal shaker at exactly 25.0 ± 0.1°C. Agitate at 500 rpm for 24 hours.

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) by a factor of 100 to 1000 to ensure the concentration falls within the linear dynamic range of the pre-established HPLC-UV calibration curve (Detection at λ = 254 nm).

  • Self-Validation Check (Critical): To ensure true thermodynamic equilibrium has been reached, maintain a parallel vial shaking for 48 hours. If the calculated concentration variance between the 24-hour and 48-hour samples exceeds 5%, equilibrium has not been achieved, and the agitation time must be extended.

SolubilityWorkflow A 1. Excess Solute Addition B 2. Equilibration (24h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Dilution C->D E 5. HPLC-UV Quantification D->E

Caption: Workflow for determining self-validating thermodynamic solubility of 4-bromo-1-methylindoline.

Mechanistic Causality in Solvent Selection for Downstream Workflows

The selection of a solvent for 4-bromo-1-methylindoline is never arbitrary; it is a direct consequence of the mechanistic requirements of the downstream chemical transformation.

Palladium-Catalyzed Cross-Couplings (e.g., Miyaura Borylation): In the synthesis of pyrazolopyrimidine derivatives, 4-bromo-1-methylindoline is reacted with bis(pinacolato)diboron using a Pd(dppf)Cl₂ catalyst[4]. This reaction is exclusively performed in dry 1,4-dioxane . Causality: 1,4-dioxane provides a homogeneous reaction medium by fully dissolving the highly lipophilic indoline substrate while maintaining partial, controlled solubility of the inorganic base (potassium acetate). Furthermore, its boiling point permits the reaction to be heated to 90°C, providing the necessary thermal energy to overcome the high activation barrier of the oxidative addition of the C(sp²)-Br bond to the Pd(0) center without requiring pressurized reactors[4].

Electrophilic/Nucleophilic Modifications: When synthesizing related 4-bromo-1-methylindoline-2,3-dione derivatives via N-alkylation (using iodomethane and sodium hydride), the reaction is strictly performed in DMF [1]. Causality: The high dielectric constant of DMF (ε = 36.7) is required to solvate the sodium cation, thereby leaving the deprotonated indoline intermediate highly nucleophilic ("naked" anion). DMF dramatically lowers the transition state energy of the subsequent SN2 attack on iodomethane.

SolventSelection Start 4-Bromo-1-methylindoline Reaction Class CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Nucleophilic Electrophilic/Nucleophilic Modifications Start->Nucleophilic Extraction Workup & Extraction Start->Extraction Solvent1 1,4-Dioxane / THF (High solubility, low BP) CrossCoupling->Solvent1 Solvent2 DMF / DMSO (High polarity, stabilizes TS) Nucleophilic->Solvent2 Solvent3 DCM / EtOAc (Immiscible with water) Extraction->Solvent3

Caption: Mechanistic solvent selection logic for 4-bromo-1-methylindoline based on reaction class.

References

  • [1] WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. Google Patents. Available at:

  • [2] X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] US20190071447A1 - Pyrazolopyrimidine derivatives. Google Patents. Available at:

  • [3] PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS. Googleapis.com (Patent Archive). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Oxidative Reactivity of 4-Bromo-1-methylindoline: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (CAS: 86626-40-6), commonly referred to as 4-bromo-1-methylindoline ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (CAS: 86626-40-6), commonly referred to as 4-bromo-1-methylindoline , is a critical synthetic building block in medicinal chemistry. It is frequently utilized in the development of complex pharmaceutical agents, including potent benzimidazole-based glutaminyl cyclase inhibitors for neurodegenerative diseases[1]. For drug development professionals, understanding the thermodynamic stability and oxidative reactivity of this indoline derivative is paramount for optimizing reaction conditions, preventing premature degradation during synthesis, and designing efficient catalytic workflows.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing the stability of 4-bromo-1-methylindoline, detailing the causal mechanisms behind its substituent effects, and providing field-proven, self-validating protocols for empirical assessment.

Structural Thermodynamics & Core Stability

The indoline core consists of a partially saturated, non-aromatic pyrroline ring fused to a benzene ring. The thermodynamic stability of indolines is fundamentally tied to their propensity to undergo dehydrogenation (oxidation) to form the fully aromatic indole.

In the absence of an oxidant, the dehydrogenation of an N-methylindoline to an N-methylindole is an endothermic process. For standard 1-methylindoline, this requires an enthalpy of reaction ( ΔH ) of approximately +41.7 kJ/mol[2]. This endothermicity indicates that the indoline core is thermodynamically stable under inert, ambient conditions. However, under oxidative stress, the release of hydrogen (often captured as water in aerobic conditions) combined with the massive gain of aromatic resonance energy provides a powerful thermodynamic driving force, turning the indoline into a highly exergonic thermodynamic sink.

Substituent Effects on the Thermodynamic Landscape

The stability of 4-bromo-1-methylindoline is heavily modulated by its two key functional groups. Understanding the causality behind these modifications is critical for predicting molecular behavior.

The N-Methyl Effect: Steric and Electronic Protection

Unsubstituted indolines (containing a secondary N-H amine) are highly vulnerable to base-catalyzed autoxidation, nucleophilic degradation, and unwanted N-alkylation side reactions.

  • Causality: By replacing the acidic N-H proton with a methyl group, the nitrogen is locked into a stable tertiary amine configuration. This eliminates N-H deprotonation pathways, forcing any oxidative degradation to proceed via higher-energy C-H bond activation or direct single-electron transfer (SET)[3]. This structural modification significantly increases the thermal stability of the molecule during high-temperature synthetic steps[2].

The 4-Bromo Effect: Inductive Electron Withdrawal

The substitution of a bromine atom at the 4-position drastically alters the kinetic stability of the molecule against oxidation.

  • Causality: Bromine is highly electronegative. Through the sigma bond network, it exerts a strong inductive electron-withdrawing effect (-I) on the fused pyrroline ring. This withdrawal of electron density lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO dictates that more energy (a higher oxidation potential) is required to remove an electron from the molecule. Consequently, electron-deficient indolines like 4-bromo-1-methylindoline are highly resistant to spontaneous aerobic oxidation compared to their unsubstituted counterparts, often requiring specialized low-potential catalysts to overcome the thermodynamic barrier[3].

G cluster_0 Substituent Effects on Stability N_methyl N-Methyl Group Blocks N-H deprotonation Increases thermal stability Core Indoline Core (Non-aromatic) 4-Bromo-1-methylindoline N_methyl->Core Steric/Electronic Protection Br_group 4-Bromo Group Inductive electron withdrawal Lowers HOMO energy Br_group->Core Increases Oxidation Potential Oxidation Oxidative Dehydrogenation (Requires Catalyst + Overpotential) Core->Oxidation Oxidative Stress (e.g., Ru/Co or DDQ) Indole 4-Bromo-1-methylindole (Thermodynamic Sink via Aromaticity) Oxidation->Indole Exergonic Release of H2/H2O

Fig 1: Thermodynamic factors governing the stability and oxidation pathway of 4-bromo-1-methylindoline.

Quantitative Thermodynamic Profiling

To contextualize the stability of 4-bromo-1-methylindoline, the quantitative thermodynamic and electrochemical parameters are summarized below. The data highlights how electron-withdrawing groups raise the oxidation potential, thereby increasing kinetic stability.

CompoundDehydrogenation Enthalpy ( ΔH )Oxidation Potential (vs Fc+/Fc )Kinetic Stability (Oxidation)
Indoline +45.0 kJ/mol[2]~+0.30 VLow
1-Methylindoline +41.7 kJ/mol[2]~+0.40 V[3]Moderate
4-Bromo-1-methylindoline > +45.0 kJ/mol (Estimated)> +0.60 V (Estimated)[3]High

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic and kinetic stability of 4-bromo-1-methylindoline, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for assessing both electrochemical resistance and catalytic oxidative stress.

G Sample 4-Bromo-1-methylindoline (Analyte) CV Cyclic Voltammetry (CV) Measure Oxidation Potential Sample->CV Dehydro Aerobic Dehydrogenation Catalytic Stress Test Sample->Dehydro Data1 E_ox > +0.60 V vs Fc+/Fc (High Kinetic Stability) CV->Data1 Data2 Yield of Indole Product (Thermodynamic Conversion) Dehydro->Data2

Fig 2: Dual-pronged experimental workflow for assessing thermodynamic and kinetic stability.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

This protocol measures the kinetic barrier to oxidation. A self-validating internal standard is used to ensure the accuracy of the measured potentials.

  • Preparation: Dissolve 1.0 mM of 4-bromo-1-methylindoline in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Assemble a three-electrode system within a Faraday cage: a Glassy Carbon (GC) working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Validation: Add 1.0 mM Ferrocene (Fc) to the solution. The Fc+/Fc redox couple serves as an internal, self-validating reference to correct for junction potentials and solvent drift.

  • Execution: Sweep the potential from -0.5 V to +1.5 V at a scan rate of 100 mV/s.

  • Analysis: Record the anodic peak potential ( Epa​ ). The high positive value relative to the Fc standard confirms the thermodynamic barrier to single-electron transfer caused by the 4-bromo substituent.

Protocol 2: Catalytic Aerobic Dehydrogenation (Oxidative Stress Test)

This protocol tests the thermodynamic conversion of the indoline to the indole under forced oxidative conditions using a specialized catalyst system[3].

  • Reaction Assembly: In a Schlenk flask, combine 4-bromo-1-methylindoline (1.0 mmol), 2​ catalyst (2.5 mol %), and Co(salophen) (5 mol %) in 10 mL of methanol.

  • Atmosphere Control: Purge the flask with O2​ gas for 5 minutes, then attach an O2​ balloon to maintain a constant oxidative thermodynamic driving force (1 atm).

  • Execution: Heat the mixture to 65 °C with rigorous stirring for 12–24 hours. The dual-catalyst system is specifically required to lower the overpotential needed to overcome the electron-withdrawing effect of the bromine atom[3].

  • Validation: Monitor the reaction via LC-MS. The conversion to 4-bromo-1-methylindole confirms the thermodynamic sink of the aromatic product.

  • Isolation: Concentrate the solvent under reduced pressure and purify via silica gel chromatography to quantify the thermodynamic yield.

Conclusion

The thermodynamic stability of 4-bromo-1-methylindoline is a delicate interplay between the inherent endothermicity of the indoline core and the profound electronic effects of its substituents. The N-methyl group provides essential steric and electronic protection against basic degradation, while the 4-bromo group acts as an inductive anchor, lowering the HOMO energy and fortifying the molecule against oxidative dehydrogenation. By leveraging the self-validating electrochemical and catalytic protocols outlined in this guide, researchers can accurately predict and manipulate the reactivity of this vital pharmaceutical intermediate.

References[1] Title: X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model

Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link][2] Title : Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole Source : MDPI URL :[Link][3] Title : Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates Source : Organic Letters - ACS Publications URL :[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-: A Technical Framework

Executive Summary The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline, CAS: 86626-40-6) is a specialized halogenated indoline derivative. Such scaffolds are highly valued in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline, CAS: 86626-40-6) is a specialized halogenated indoline derivative. Such scaffolds are highly valued in drug discovery as building blocks for kinase inhibitors, antifungal agents, and targeted prodrugs[1][2]. However, the integration of an electron-withdrawing halogen (bromine) at the C4 position, coupled with N-methylation, fundamentally alters the molecule's lipophilicity, electrophilicity, and metabolic stability.

As a Senior Application Scientist, evaluating the safety of this novel intermediate requires a robust, self-validating in vitro screening strategy. This whitepaper outlines the core mechanistic liabilities of halogenated indolines and provides a field-proven, highly controlled methodological framework for assessing its preliminary cytotoxicity and hepatotoxicity, aligned with OECD guidelines[3].

Mechanistic Rationale: Toxicological Liabilities of Halogenated Indolines

Before initiating empirical testing, it is critical to map the theoretical toxicity pathways of the molecule. Halogenated indolines and indolinones exhibit diverse biological activities but share common toxicological liabilities driven by their structural chemistry[2].

The toxicity of 4-bromo-1-methylindoline is hypothesized to be mediated through two primary axes:

  • Oxidative Stress & ROS Generation: Multi-halogenated indoles have been shown to disrupt cellular redox balance, leading to the dose-dependent accumulation of intracellular reactive oxygen species (ROS). This oxidative stress directly compromises lysosomal integrity and mitochondrial membrane potential[1][4].

  • CYP450-Mediated Bioactivation: Small molecule indoline derivatives, particularly those acting on kinase targets, are susceptible to Phase I oxidation by hepatic cytochrome P450 enzymes (e.g., CYP3A4). This metabolism can generate reactive electrophilic intermediates (such as oxidized indolic or oxindole species) that covalently bind to cellular macromolecules and deplete glutathione (GSH), driving hepatotoxicity[5].

Pathway A 4-Bromo-1-methylindoline (Test Compound) B CYP450 Hepatic Metabolism (Phase I Oxidation) A->B Hepatic Uptake D Intracellular ROS Accumulation A->D Direct Redox Cycling C Reactive Electrophilic Intermediates B->C Bioactivation C->D GSH Depletion E Lysosomal & Mitochondrial Dysfunction D->E Oxidative Stress F Cytotoxicity / Apoptosis (HepG2 & 3T3 Models) E->F Membrane Rupture

Caption: Mechanistic pathway of halogenated indoline-induced cytotoxicity and oxidative stress.

Integrated In Vitro Screening Workflow

To translate these theoretical liabilities into actionable safety data, we utilize an Integrated Approach to Testing and Assessment (IATA). This workflow generates high-throughput biological responses that feed into In Vitro to In Vivo Extrapolation (IVIVE) models, establishing safety thresholds prior to mammalian testing[6].

Workflow N1 Compound Prep & Solubilization N2 OECD TG 129 BALB/c 3T3 NRU N1->N2 N3 Hepatotoxicity HepG2 Assay N1->N3 N4 CYP450 Profiling (Microsomes) N1->N4 N5 IVIVE Translation & Risk Assessment N2->N5 N3->N5 N4->N5

Caption: Integrated in vitro toxicity screening workflow for small molecule drug candidates.

Quantitative Data Projections & Structural Analogs

Because 4-bromo-1-methylindoline is a specialized intermediate, we must establish testing concentrations based on the behavior of closely related structural analogs. Recent studies on multi-halogenated indoles and indolin-2-one derivatives provide a reliable baseline for expected toxicity[1][2].

Table 1: Projected Toxicity Metrics Based on Halogenated Indole Analogs

Assay / EndpointCell LineReference AnalogProjected IC50 / LD50 RangeMechanistic Note
Basal Cytotoxicity BALB/c 3T35-bromo-4-chloroindole50 – 80 µg/mLMembrane integrity loss via lipophilic disruption.
Hepatotoxicity HepG24,6-dibromoindole35.5 – 75.3 µg/mLModerate cytotoxicity observed; driven by CYP450 metabolism[4].
Kinase-driven Toxicity MCF-7Indolin-2-one derivatives2.5 – 18.0 µMHigh potency due to ATP-competitive inhibition at the catalytic pocket[2].
Oxidative Stress HepG26-bromoindole> 10 µM (ROS onset)Rapid depletion of intracellular GSH leading to apoptosis.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Every step includes a specific rationale (Causality) to ensure that the resulting data is an artifact-free reflection of the compound's true biological impact.

Protocol A: Basal Cytotoxicity via OECD TG 129 (BALB/c 3T3 NRU Assay)

The Neutral Red Uptake (NRU) assay is the gold standard for estimating starting doses for acute systemic toxicity[3][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour window ensures cells re-adhere and return to exponential growth phase, preventing false positives caused by handling-induced stress.

  • Compound Dosing: Prepare a stock solution of 4-bromo-1-methylindoline in DMSO. Dilute in culture media to achieve a concentration gradient (1 µg/mL to 100 µg/mL), ensuring the final DMSO concentration remains ≤0.5% . Treat cells for 48 hours.

    • Causality: Capping DMSO at 0.5% prevents solvent-induced solvent toxicity, ensuring observed cell death is strictly attributable to the indoline derivative.

  • Washing Phase: Aspirate media and wash cells twice with warm PBS.

    • Causality: Washing removes extracellular serum proteins that can non-specifically bind the Neutral Red dye, which would artificially inflate viability readings.

  • Dye Incubation: Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for exactly 3 hours.

    • Causality: Neutral red is a weakly cationic dye. A 3-hour incubation provides optimal time for the dye to penetrate the cell membrane and accumulate exclusively in the lysosomes of viable cells via active transport.

  • Extraction & Quantification: Remove dye, wash with PBS, and add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol). Shake for 10 minutes, then measure absorbance at 540 nm.

    • Causality: The acidic alcohol ruptures the cellular and lysosomal membranes, releasing the trapped dye into solution for accurate spectrophotometric quantification.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Given that halogenated indoles trigger ROS accumulation[4], this assay validates the oxidative stress mechanism.

Step-by-Step Methodology:

  • Dye Loading: Seed HepG2 cells in a black, clear-bottom 96-well plate. Wash with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 45 minutes in the dark.

    • Causality: H₂DCFDA is non-fluorescent and cell-permeable. Once inside, intracellular esterases cleave the acetate groups, trapping the probe inside the cell. Serum-free media is used because serum esterases would prematurely cleave the dye outside the cell.

  • Compound Exposure: Remove the dye solution, wash, and apply 4-bromo-1-methylindoline at varying concentrations (IC10, IC25, IC50). Include a positive control (e.g., 50 µM Tert-butyl hydroperoxide).

    • Causality: Applying the compound after dye loading ensures that we capture the immediate, real-time burst of ROS generated upon compound entry and metabolism.

  • Fluorescence Measurement: Measure fluorescence immediately (T=0) and every 30 minutes for 4 hours (Ex/Em = 485/535 nm).

    • Causality: ROS oxidizes the trapped probe into highly fluorescent DCF. Kinetic readings allow us to distinguish between rapid direct redox cycling and delayed metabolism-dependent oxidative stress.

Conclusion

The preliminary in vitro toxicity assessment of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- requires a nuanced understanding of halogenated indoline chemistry. By utilizing the OECD TG 129 NRU assay alongside HepG2-based mechanistic profiling, researchers can accurately delineate the boundaries between the compound's therapeutic potential and its oxidative/metabolic liabilities. The rigorous, causality-driven protocols outlined above ensure that the resulting toxicological data is robust, reproducible, and ready for IVIVE translation.

References

  • Source: MDPI (Journal of Fungi)
  • Source: MDPI (Pharmaceuticals)
  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction Source: ResearchGate URL
  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats Source: DOI / Elsevier URL
  • The cytochrome P450 metabolic profiling of SMU-B in vitro, a novel small molecule tyrosine kinase inhibitor Source: Sci-Hub / Drug Metabolism and Disposition URL

Sources

Exploratory

exact mass and elemental analysis of 4-bromo-1-methylindoline

An In-Depth Technical Guide to the Exact Mass and Elemental Analysis of 4-Bromo-1-Methylindoline Abstract This technical guide provides a comprehensive framework for the definitive structural confirmation of 4-bromo-1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Exact Mass and Elemental Analysis of 4-Bromo-1-Methylindoline

Abstract

This technical guide provides a comprehensive framework for the definitive structural confirmation of 4-bromo-1-methylindoline, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. We delve into the critical analytical techniques of high-resolution mass spectrometry (HRMS) and elemental analysis (EA), which together provide unambiguous evidence of a molecule's elemental composition. This document is designed for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We will explore the theoretical calculations, detailed experimental protocols, data interpretation, and the synergy between these two powerful techniques in ensuring the identity and purity of a synthesized compound.

Introduction: The Imperative of Unambiguous Compound Identification

In the realm of chemical research and pharmaceutical development, the absolute confirmation of a molecule's structure is a foundational requirement. Every subsequent biological assay, structure-activity relationship (SAR) study, and preclinical trial relies on the certainty that the compound being tested is, in fact, the intended molecule. 4-Bromo-1-methylindoline (C₉H₁₀BrN), the subject of this guide, serves as an excellent model for demonstrating the rigorous analytical workflow required for halogenated compounds.

It is crucial to distinguish this compound from its aromatic analogue, 4-bromo-1-methyl-1H-indole (C₉H₈BrN)[1][2][3]. The two additional hydrogen atoms in the indoline structure fundamentally alter its chemical properties, molecular weight, and analytical signature. This guide focuses exclusively on the saturated indoline derivative. We will detail the two cornerstone techniques for confirming its elemental composition:

  • High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

  • Elemental Analysis (EA): A combustion-based technique that determines the mass percentage of individual elements (C, H, N, and Br) in a pure sample.

When combined, these methods provide a self-validating system that leaves little room for structural ambiguity.

Theoretical Mass and Elemental Composition

Before any analysis, the theoretical values for 4-bromo-1-methylindoline must be calculated. These values serve as the benchmark against which experimental data are compared.

Exact Mass and Isotopic Pattern

The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br). This is distinct from the molecular weight, which is based on the weighted average of all natural isotopes. HRMS instruments are capable of measuring mass with sufficient resolution to discern the exact mass.

For 4-bromo-1-methylindoline (C₉H₁₀BrN), the presence of bromine is of particular significance. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in near-equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are observed, separated by approximately 2 Da. This "M" and "M+2" pattern is a hallmark signature for a monobrominated compound.

PropertyFormulaCalculated Value (Da)
Monoisotopic Mass [M] C₉H₁₀⁷⁹BrN210.9997
Monoisotopic Mass [M+2] C₉H₁₀⁸¹BrN212.9976
Protonated Adduct [M+H]⁺ C₉H₁₁⁷⁹BrN⁺212.0075
Protonated Adduct [M+2+H]⁺ C₉H₁₁⁸¹BrN⁺214.0055

Table 1: Theoretical monoisotopic masses for 4-bromo-1-methylindoline and its primary protonated adduct.

Elemental Composition

Elemental analysis determines the percentage by weight of each element in the compound. The theoretical percentages are calculated from the molecular formula and the average atomic weights of the elements.

ElementSymbolAtomic WeightContributionPercentage
CarbonC12.0119 x 12.011 = 108.09950.97%
HydrogenH1.00810 x 1.008 = 10.0804.75%
BromineBr79.9041 x 79.904 = 79.90437.67%
NitrogenN14.0071 x 14.007 = 14.0076.60%
Total Molecular Weight 212.09 g/mol 100.00%

Table 2: Theoretical elemental composition of 4-bromo-1-methylindoline.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is the definitive technique for elemental formula determination. Modern instruments like Orbitrap or Time-of-Flight (TOF) analyzers can achieve mass accuracies of less than 5 parts-per-million (ppm), providing high confidence in the assigned formula. The unique isotopic signature of bromine makes HRMS particularly powerful for identifying halogenated compounds[4][5].

HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep 1. Weigh ~1 mg of 4-bromo-1-methylindoline dissolve 2. Dissolve in 1 mL of suitable solvent (e.g., Methanol) prep->dissolve dilute 3. Perform serial dilution to ~1 µg/mL dissolve->dilute infuse 4. Infuse sample via Direct-Infusion ESI dilute->infuse acquire 5. Acquire data on HRMS (e.g., Orbitrap) in Positive Ion Mode infuse->acquire extract 6. Extract mass spectrum for [M+H]+ acquire->extract compare 7. Compare measured m/z to theoretical m/z extract->compare confirm 8. Confirm Br isotopic pattern (M vs M+2) compare->confirm calc 9. Calculate mass error (ppm) confirm->calc

Caption: HRMS workflow from sample preparation to data analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile). The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL. This concentration is optimal for most modern electrospray ionization (ESI) sources, preventing detector saturation.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or a Sciex TOF system).

    • Causality: A high resolving power (set to >60,000) is essential to separate the analyte signal from any potential isobaric interferences (other molecules or fragments with the same nominal mass but different elemental formulas).

    • Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like indolines, which can be readily protonated to form the [M+H]⁺ ion with minimal fragmentation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis and Interpretation:

    • From the full mass spectrum, identify the peaks corresponding to the calculated m/z for the [M+H]⁺ (212.0075) and [M+2+H]⁺ (214.0055) ions.

    • Verify that the relative intensity of these two peaks is approximately 1:1, confirming the presence of a single bromine atom.

    • Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₉H₁₁BrN⁺.

Elemental Analysis (EA) Protocol

Elemental analysis provides orthogonal validation of the compound's composition by quantifying the constituent elements as a weight percentage. The modern standard for C, H, and N analysis is automated combustion analysis[6][7]. Halogen analysis often requires a separate, specialized procedure[8].

Elemental Analysis Experimental Workflow

EA_Workflow cluster_prep_ea Sample Preparation cluster_chn CHN Analysis cluster_br Bromine Analysis cluster_result Result Calculation weigh 1. Accurately weigh 2-3 mg of dried sample into tin capsules using a microbalance combust_chn 2. Flash combustion (~1000°C) in excess O₂ weigh->combust_chn combust_br 2a. Combustion in O₂ (e.g., Schöniger flask) weigh->combust_br separate_chn 3. Separate gaseous products (CO₂, H₂O, N₂) via GC combust_chn->separate_chn detect_chn 4. Quantify gases using a Thermal Conductivity Detector (TCD) separate_chn->detect_chn calc_res 5. Calculate experimental %C, %H, %N, %Br and compare to theoretical detect_chn->calc_res absorb_br 3a. Absorb HBr gas into a trapping solution combust_br->absorb_br titrate_br 4a. Quantify bromide ion via potentiometric titration absorb_br->titrate_br titrate_br->calc_res

Caption: Elemental analysis workflow for CHN and Bromine.

Step-by-Step Methodology
  • Sample Preparation:

    • The sample must be meticulously purified and dried in vacuo to remove all residual solvents and water, which would otherwise lead to erroneously high hydrogen and carbon values.

    • Using a calibrated microbalance, accurately weigh 2-3 mg of the sample into a tin capsule for CHN analysis. The accuracy of this weighing is paramount as all results are based on it.

    • A separate sample is weighed for bromine analysis.

  • CHN(S) Analysis:

    • The sample is introduced into a combustion furnace of an elemental analyzer (e.g., a Thermo Flash 2000 or Elementar Vario EL Cube)[8].

    • Causality: The sample undergoes flash combustion in a stream of pure oxygen at ~1000°C. This quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated on a chromatographic column and quantified by a thermal conductivity detector (TCD). The instrument is calibrated against certified standards (e.g., acetanilide).

  • Bromine Analysis:

    • While some modern analyzers can be configured for halogens, a common and reliable method is oxygen flask combustion (the Schöniger method) or automated combustion ion chromatography (CIC).

    • The sample is combusted in a closed, oxygen-rich flask. The resulting hydrogen bromide (HBr) is trapped in an absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide).

    • The concentration of the resulting bromide ions in the solution is then determined by potentiometric titration with a standardized silver nitrate solution.

  • Data Analysis and Interpretation:

    • The instrumental software calculates the weight percentages of C, H, and N. The bromine percentage is calculated from the titration results.

    • Trustworthiness: The experimental results are compared to the theoretical values. For a pure compound, the experimental values should fall within an accepted tolerance, typically ±0.4% of the theoretical value.

Data Synthesis: A Unified Conclusion

The true power of this analytical workflow lies in the synthesis of both HRMS and EA data. A successful analysis of 4-bromo-1-methylindoline would yield the results summarized below.

AnalysisParameterTheoretical ValueExperimental FindingConclusion
HRMS [M+H]⁺ m/z 212.0075212.0072Pass (<5 ppm error)
Isotopic Pattern 1:1 ratio for M:M+2ObservedPass (Confirms 1 Br)
Elemental % Carbon 50.97%50.85%Pass (Δ = 0.12%)
Analysis % Hydrogen 4.75%4.71%Pass (Δ = 0.04%)
% Nitrogen 6.60%6.55%Pass (Δ = 0.05%)
% Bromine 37.67%37.80%Pass (Δ = 0.13%)

Table 3: A synthesized data summary confirming the structure and purity of 4-bromo-1-methylindoline. (Note: Experimental findings are hypothetical examples of a successful analysis).

When the high-accuracy mass measurement from HRMS confirms the elemental formula, and the elemental analysis confirms the percentage-based composition of those elements, the identity and purity of the compound are established with the highest degree of scientific certainty. This dual validation is the gold standard in chemical synthesis and drug development.

References

  • Bu, X., Wang, T., & Hall, G. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 19, 171-176. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-indole (C9H8BrN). Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Rousaki, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry, 93(44), 14698–14706. Retrieved from [Link]

  • Wang, C., et al. (2021). Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation. Science of The Total Environment, 796, 149016. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-7-methyl-1H-indole. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. EOLSS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline, CAS: 86626-40-6)[1] has emerged as a highly versatile, privileged building block in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline, CAS: 86626-40-6)[1] has emerged as a highly versatile, privileged building block in modern medicinal chemistry. Structurally, this scaffold offers three distinct pharmacological and synthetic advantages:

  • Topological Polar Surface Area (tPSA) Optimization: The N-methyl group eliminates the hydrogen bond donor (HBD) capacity of the indoline nitrogen. This modification lowers the overall tPSA and enhances lipophilicity, a critical factor for achieving blood-brain barrier (BBB) permeability in central nervous system (CNS) drug design[2].

  • Orthogonal C4-Functionalization: Unlike the more commonly utilized C5 or C6 positions, substitution at the C4 position projects functional groups into a unique spatial vector. The C4-bromine serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries[3],[4].

  • Core Oxidative Versatility: The indoline core can be readily oxidized at the C2/C3 positions to yield 4-bromo-1-methylindoline-2,3-dione (an isatin derivative)[2],[5]. This opens up alternative synthetic pathways, including aldol and Knoevenagel condensations, to access entirely different pharmacophores.

Key Applications in Drug Discovery

The strategic functionalization of 4-bromo-1-methylindoline has led to the discovery of multiple bioactive compounds across diverse therapeutic areas:

  • Neurodegenerative Diseases (Parkinson's & Alzheimer's): By oxidizing the scaffold to its isatin form and performing condensation reactions, researchers have developed potent benzimidazole derivatives. These compounds act as "anchor" inhibitors of secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC), effectively mitigating locomotor deficits and reversing dopaminergic neuronal loss in Parkinson's disease models[2].

  • Anthelmintic Therapeutics: Direct C4-borylation of the indoline followed by Suzuki cross-coupling with pyrazolopyrimidine cores has yielded novel agents that target the Slo-1 channel in nematodes. These compounds demonstrate high in vivo efficacy against gastro-intestinal helminth infections[4],[6].

  • Oncology: Condensation of the oxidized isatin core with methoxybenzaldehydes produces 3-benzylidene-4-bromo isatin derivatives. These compounds exhibit marked cytotoxicity against human leukemia (K562) and hepatic (HepG2) cancer cell lines[5].

  • Kinase Inhibition: The scaffold has been utilized in the synthesis of indazolyl thiadiazolamines, which function as potent inhibitors of Rho-associated protein kinase (ROCK), addressing inflammatory and fibrotic disorders[3].

Quantitative Data Summary

The following table summarizes the biological targets, disease areas, and key activity metrics derived from the 4-bromo-1-methylindoline scaffold:

Scaffold DerivativeTarget / MechanismDisease AreaKey Activity MetricSource
Pyrazolopyrimidine-indoline Slo-1 ChannelHelminthiasisHigh in vivo anthelmintic efficacy[4]
Benzimidazole-indolinone sQC / gQC EnzymeParkinson's DiseaseIC₅₀ = 3.22 - 4.04 μM[2]
3-benzylidene-4-bromo isatin Cellular CytotoxicityOncology (Leukemia/Hepatic)IC₅₀ = 4.39 - 6.18 μM[5]
Indazolyl thiadiazolamine ROCK KinaseInflammatory / FibroticPotent ROCK inhibition[3]

Validated Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

Objective: Conversion of the C4-bromide of 4-bromo-1-methylindoline to a pinacol boronate ester, establishing a versatile nucleophilic handle for downstream Suzuki-Miyaura cross-coupling[4].

Reagents:

  • 4-bromo-1-methylindoline: 346 mg, 1.63 mmol (1.0 equiv)[4]

  • Bis(pinacolato)diboron (B₂Pin₂): 497 mg, 1.96 mmol (1.2 equiv)[4]

  • Potassium acetate (KOAc): 480 mg, 4.89 mmol (3.0 equiv)[4]

  • Pd(dppf)Cl₂: 60 mg, 0.08 mmol (5 mol%)[4]

  • Anhydrous 1,4-dioxane: 5 mL[4]

Step-by-Step Methodology & Causal Rationale:

  • System Assembly & Reagent Charging: In an oven-dried Schlenk tube, combine 4-bromo-1-methylindoline, B₂Pin₂, and KOAc in 5 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected as the solvent due to its optimal boiling point (101°C) and its ability to solubilize the organic reactants while keeping the inorganic base (KOAc) partially insoluble. This heterogeneous basicity regulates the reaction rate and prevents side reactions.

  • Deoxygenation (Critical Step): Degas the suspension with argon sparging for at least 10 minutes[4].

    • Causality: The active catalytic species is a Pd(0) complex. Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species, halting the catalytic cycle and leading to the precipitation of inactive "Pd black".

  • Catalyst Introduction: Add Pd(dppf)Cl₂ rapidly under a positive stream of argon, then seal the vial.

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-coordination geometry on the palladium center. This spatial proximity is thermodynamically required to accelerate the final reductive elimination step, coupling the indoline core with the boronate moiety.

  • Thermal Activation: Heat the sealed reaction mixture to 90°C with vigorous stirring for 24 hours[4].

    • Causality: Potassium acetate (KOAc) is specifically chosen over stronger bases (like K₂CO₃ or NaOH). A stronger base would activate the newly formed indoline-boronic ester, triggering a secondary Suzuki coupling with the unreacted 4-bromo-1-methylindoline, resulting in an unwanted homodimer byproduct. KOAc is sufficiently basic to facilitate the transmetalation of B₂Pin₂ but too weak to promote secondary cross-coupling.

  • Self-Validating Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

    • Validation Checkpoint: Analyze the crude filtrate via LC-MS. A successful reaction is indicated by the disappearance of the characteristic bromine isotopic doublet (m/z 212/214 [M+H]⁺)[4] and the emergence of the boronic ester mass, confirming successful C-B bond formation.

Synthetic Workflow Visualization

G cluster_0 C4-Functionalization (Cross-Coupling) cluster_1 Core Oxidation (Isatin/Oxindole Formation) A 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (Lead Scaffold) B Miyaura Borylation [Pd(dppf)Cl2, KOAc] A->B F C2/C3 Oxidation A->F C Indoline-4-Boronic Ester (Intermediate) B->C D Suzuki-Miyaura Coupling [Pd(PPh3)4, Base] C->D E C4-Aryl/Heteroaryl Indolines (e.g., Pyrazolopyrimidines) D->E G 4-bromo-1-methylindoline-2,3-dione (Isatin Core) F->G H Condensation Reactions G->H I Benzimidazole/Benzylidene Derivatives (CNS & Oncology Leads) H->I

Figure 1: Divergent synthetic workflows of 4-bromo-1-methylindoline in drug discovery.

References

  • PYRAZOLOPYRIMIDINE DERIVATIVES - European Patent Office - EP 3442974 B1.
  • X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

  • Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease. WIPO - WO2016138335A1.

Sources

Application

Buchwald-Hartwig amination utilizing 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-

Application Note: Buchwald-Hartwig Amination of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Executive Summary The functionalization of indoline scaffolds is a critical pathway in the development of kinase inhibitors, GPCR l...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-

Executive Summary

The functionalization of indoline scaffolds is a critical pathway in the development of kinase inhibitors, GPCR ligands, and spirocyclic pharmacophores. Specifically, the Buchwald-Hartwig cross-coupling of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline, CAS: 122321-03-3) presents unique mechanistic challenges due to the steric environment of the C4 position. This application note provides a self-validating, highly optimized protocol for the C–N coupling of this substrate, detailing the causality behind catalyst selection, base optimization, and analytical tracking.

Chemical Significance & Substrate Profiling

In the indoline ring system, the C4 position is situated immediately adjacent (ortho) to the C3 methylene protons of the fused five-membered ring. This structural topology imposes moderate steric bulk, which can impede the bulky intermediate complexes formed during palladium-catalyzed cross-coupling[1]. Furthermore, the electron-rich nature of the N-methylated indoline core slows the initial oxidative addition step compared to electron-deficient aryl halides.

To overcome these kinetic barriers, the catalytic system must be carefully engineered. Advanced Buchwald precatalysts (e.g., Gen 3 and Gen 6) are highly recommended, as they avoid the generation of inhibitory byproducts and improve overall catalytic turnover[2].

Mechanistic Causality & Ligand Selection

A successful Buchwald-Hartwig amination relies on balancing the rates of oxidative addition and reductive elimination. For 4-bromo-1-methylindoline, the choice of ligand and base is the primary determinant of success:

  • Ligand Causality: Bulky, electron-rich biarylphosphine ligands like RuPhos are required. The electron density of RuPhos accelerates the sluggish oxidative addition into the electron-rich C4–Br bond, while its extreme steric bulk forces the two coupling partners together, drastically accelerating reductive elimination[2].

  • Base Causality: The choice of base is critical; weak bases may fail to deprotonate the Pd(II)-amido complex, stalling the reaction at the resting state[3]. Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are optimal for driving the deprotonation step forward, provided the substrate lacks base-sensitive functional groups.

CatalyticCycle Pd0 Active Catalyst L·Pd(0) OxAdd Oxidative Addition L·Pd(II)(Ar)(Br) Pd0->OxAdd 4-Bromo-1-methylindoline AmineCoord Amine Coordination L·Pd(II)(Ar)(NHR2)+ OxAdd->AmineCoord Amine (HNR2) BaseDeprot Base Deprotonation L·Pd(II)(Ar)(NR2) AmineCoord->BaseDeprot NaOtBu RedElim Reductive Elimination Product Release BaseDeprot->RedElim - NaBr, - tBuOH RedElim->Pd0 4-Amino-1-methylindoline

Pd-catalyzed Buchwald-Hartwig catalytic cycle for 4-bromo-1-methylindoline amination.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction parameters for the amination of 4-bromo-1-methylindoline with a secondary amine (e.g., morpholine).

Table 1: Quantitative Optimization of Reaction Parameters

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Causality & Observation
Pd2(dba)3 / BINAPCs2CO3Toluene100< 20%BINAP lacks sufficient steric bulk to promote rapid reductive elimination at the hindered C4 position.
Pd(OAc)2 / XantphosCs2CO31,4-Dioxane10055%Xantphos promotes C–N bond formation but suffers from slow oxidative addition with electron-rich indolines.
Pd2(dba)3 / RuPhosNaOtBuToluene90> 95%Optimal. Bulky, electron-rich RuPhos accelerates both key mechanistic steps; strong base drives the cycle.
RuPhos Pd G3LHMDSTHF6592%Preformed G3 complex guarantees rapid generation of active Pd(0), allowing for milder reaction temperatures[4].

Step-by-Step Experimental Protocol

This protocol utilizes a self-validating methodology designed to ensure reproducibility and high yield.

Reagents:

  • 4-bromo-1-methylindoline: 1.0 mmol (212.1 mg)

  • Amine (e.g., Morpholine): 1.2 mmol (104.5 mg)

  • Pd2(dba)3: 0.025 mmol (22.9 mg, 5 mol% Pd)

  • RuPhos: 0.05 mmol (23.3 mg, 5 mol%)

  • NaOtBu: 1.5 mmol (144.2 mg)

  • Anhydrous Toluene: 5.0 mL

Methodology:

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 and RuPhos. Add 2.0 mL of anhydrous toluene.

    • Causality: Pre-mixing the palladium source and ligand allows for the formation of the active L1Pd(0) species before introducing the substrate, minimizing off-cycle Pd black precipitation.

    • Self-Validation Checkpoint: Observe the color transition from deep purple/red to a vibrant orange/yellow, visually confirming successful ligand exchange.

  • Reagent Introduction: Add 4-bromo-1-methylindoline, the amine, and NaOtBu to the reaction vessel. Rinse the walls with the remaining 3.0 mL of toluene.

  • Degassing: Seal the Schlenk tube. If prepared outside a glovebox, perform three rigorous freeze-pump-thaw cycles.

    • Causality: Palladium can inadvertently catalyze the dehydrogenation of indolines to indoles if oxygen is present[5]. Oxygen also irreversibly oxidizes the electron-rich RuPhos ligand.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours under a positive pressure of N2.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

    • Causality: Celite effectively traps insoluble palladium salts and base byproducts, preventing severe emulsion formation during subsequent aqueous extraction.

Troubleshooting & Analytical Validation

Analytical tracking is paramount for this protocol. The starting material, 4-bromo-1-methylindoline, exhibits a distinct isotopic signature at m/z 212/214 [M+H]+ due to the roughly 1:1 ratio of 79Br and 81Br isotopes[6]. A successful reaction is validated by the complete disappearance of this doublet and the emergence of the product mass.

Common Pitfalls:

  • Formation of 1-methyl-1H-indole (Oxidation): If LC-MS reveals a mass corresponding to the oxidized indole core (loss of 2 Da), oxygen ingress has occurred. Re-verify the integrity of the Schlenk seal and the degassing procedure.

  • Stalled Conversion: If the reaction stalls at ~50% conversion, the base may be depleted or neutralizing. Transitioning to a syringe-pump addition of a soluble organic base (like DBU) can maintain active base concentration without poisoning the catalyst[3].

Workflow Prep 1. Catalyst Activation Pd2(dba)3 + RuPhos Mix 2. Reagent Addition Substrate + Amine + Base Prep->Mix Degas 3. Degassing Freeze-Pump-Thaw Mix->Degas React 4. Cross-Coupling 90°C, 12h, N2 atm Degas->React Workup 5. LC-MS Validation Monitor m/z 212/214 React->Workup

Self-validating experimental workflow for the cross-coupling of 4-bromo-1-methylindoline.

References

1.[5] Title: Recent Progress Concerning the N-Arylation of Indoles Source: National Institutes of Health (PMC) URL: [Link]

2.[6] Title: PYRAZOLOPYRIMIDINE DERIVATIVES (EP 3442974 B1) Source: European Patent Office / Google Patents URL:

3.[4] Title: Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ChemRxiv URL: [Link]

5.[3] Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity Source: ACS Catalysis URL: [Link]

Sources

Method

Application Note: Functionalization of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- via Suzuki-Miyaura Coupling

Introduction & Strategic Rationale The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to access novel 3D chemical space and improve the pharmacokinetic properties of drug candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to access novel 3D chemical space and improve the pharmacokinetic properties of drug candidates. Specifically, 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly referred to as 4-bromo-1-methylindoline) serves as a highly versatile building block[1].

Functionalizing the C4 position of the indoline core presents unique synthetic challenges. The adjacent C3 aliphatic protons create localized steric hindrance, while the electron-donating nature of the N-methyl group enriches the aromatic ring. This electronic enrichment paradoxically increases the activation energy required for the oxidative addition of palladium into the C4-Br bond. The Suzuki-Miyaura cross-coupling reaction provides a highly effective, palladium-catalyzed method for forming carbon-carbon bonds at this position, enabling the construction of complex molecular architectures[2].

Mechanistic Causality in Reaction Design

To achieve high yields and prevent substrate degradation, the reaction conditions must be engineered around the specific electronic and steric demands of 4-bromo-1-methylindoline. The mechanism of the Suzuki reaction is best viewed from the perspective of the palladium catalyst, progressing through three critical phases[3]:

  • Oxidative Addition : The insertion of the active Pd(0) species into the C4-Br bond. Because the indoline ring is electron-rich, standard catalysts like Pd(PPh₃)₄ often result in sluggish kinetics. Utilizing bidentate, electron-rich ligands such as dppf (in Pd(dppf)Cl₂) increases the electron density at the palladium center, significantly accelerating this insertion[1].

  • Transmetalation : Boronic acids are inherently poor nucleophiles. The addition of an aqueous inorganic base (e.g., K₂CO₃) is a strict requirement; the base coordinates with the boron atom to form a negatively charged, highly reactive boronate complex. This activation enhances the polarization of the organic ligand and facilitates its transfer to the Pd(II) center[4].

  • Reductive Elimination : The steric bulk of ligands like dppf or XPhos forces the two organic groups on the Pd(II) intermediate into close spatial proximity, drastically lowering the activation barrier for C-C bond formation and the subsequent release of the functionalized indoline[5].

G A Pd(0) Catalyst Active Species B Oxidative Addition (Insertion into C-Br) A->B 4-Bromo-1-methylindoline C Transmetalation (Boronate Transfer) B->C Arylboronic Acid + Base D Reductive Elimination (C-C Bond Formation) C->D Isomerization D->A Functionalized Indoline

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-1-methylindoline.

Reaction Optimization & Quantitative Data

The success of the Suzuki coupling with this specific bromoindoline is highly dependent on the synergistic choice of catalyst, base, and solvent system. Table 1 summarizes the optimization landscape, demonstrating the causality behind the final protocol choices.

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-bromo-1-methylindoline

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/H₂O (4:1)9045Sluggish oxidative addition; protodeborylation dominates.
2Pd(dppf)Cl₂ (5 mol%)KOAc (3 eq)Dioxane (dry)9072Incomplete transmetalation due to lack of aqueous activation.
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)Dioxane/H₂O (4:1)9089 Optimal balance of solubility and boronate activation.
4Pd₂(dba)₃ + XPhosK₃PO₄ (3 eq)Dioxane/H₂O (4:1)10095 Superior for highly sterically hindered arylboronic acids.

Note: Entry 3 represents the most cost-effective and robust condition for standard arylboronic acids, while Entry 4 is reserved for highly hindered coupling partners[1],[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure mechanistic integrity at every step.

Materials Required
  • Electrophile: 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (1.0 equiv, e.g., 346 mg, 1.63 mmol)[1]

  • Nucleophile: Arylboronic acid or bis(pinacolato)diboron (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 ratio, v/v)

Step-by-Step Methodology

Step 1: Reagent Assembly & Matrix Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methylindoline, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture (approx. 0.2 M relative to the indoline). Causality: The biphasic nature of this mixture is intentional. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, creating a dynamic interface for the transmetalation step.

Step 2: Rigorous Degassing (Validation Checkpoint 1)

  • Sparge the heterogeneous mixture with ultra-pure Argon for a minimum of 15 minutes. Causality & Validation: Oxygen promotes the homocoupling of boronic acids by oxidizing Pd(0) to Pd(II) outside the main catalytic cycle[5]. Self-Validation: The solution must remain free of dark precipitates during this phase.

Step 3: Catalyst Introduction & Activation

  • Briefly open the flask under a positive pressure of Argon and rapidly add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath. Validation Checkpoint 2: Within 10-15 minutes of heating, the suspension should transition to a deep red/homogeneous orange color, indicating the formation of the active soluble Pd(0) species. A rapid shift to opaque black indicates catalyst crash-out (Palladium black formation), requiring immediate re-evaluation of the degassing procedure.

Step 4: Reaction Monitoring & Quenching (Validation Checkpoint 3)

  • Stir vigorously for 12–16 hours.

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). Self-Validation: The reaction is deemed complete when the starting material mass (m/z 212/214 for 4-bromo-1-methylindoline) is fully consumed and replaced by the product mass[1].

  • Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl to neutralize the strong base and halt any background degradation.

Step 5: Workup & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the functionalized 1-methylindoline derivative.

Workflow S1 1. Reagent Prep & Degassing S2 2. Catalyst Addition S1->S2 S3 3. Thermal Reaction (90°C) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Flash Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting & Mechanistic Interventions

  • Issue: High levels of Protodeborylation (Loss of Boronic Acid)

    • Causality: Boronic acids, especially heteroaryl variants, are prone to hydrolytic cleavage of the C-B bond at elevated temperatures in the presence of water[5].

    • Solution: Reduce the water content (switch to Toluene/Ethanol/Water 10:1:1) or use a weaker base like Potassium Fluoride (KF) to activate the boron atom without promoting hydrolysis[4].

  • Issue: Formation of Biaryl Homocoupled Byproducts

    • Causality: Incomplete removal of dissolved oxygen leads to the oxidative homocoupling of the boronic acid[3].

    • Solution: Upgrade the degassing protocol from simple sparging to three consecutive Freeze-Pump-Thaw cycles.

Sources

Application

Application Note: Preparation and Utilization of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- in Organic Synthesis

Executive Summary 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly referred to as 4-bromo-1-methylindoline) is a highly versatile, conformationally restricted building block utilized extensively in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly referred to as 4-bromo-1-methylindoline) is a highly versatile, conformationally restricted building block utilized extensively in medicinal chemistry and materials science. The molecule features a rigid indoline core, an N-methyl protecting/directing group, and a reactive C4-bromide handle. This specific substitution pattern makes it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid synthesis of complex, bioactive indole and indoline scaffolds[1][2].

This technical guide provides a comprehensive, self-validating framework for both the preparation of this reagent from commercially available precursors and its utilization in advanced cross-coupling workflows.

Chemical Profile & Physical Properties

To ensure precise stoichiometric calculations and safe handling, the quantitative physical and chemical properties of 4-bromo-1-methylindoline are summarized below[3].

PropertyValue
Chemical Name 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
Common Synonym 4-Bromo-1-methylindoline
CAS Number 86626-40-6
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Appearance Pale yellow to brown liquid / low-melting solid
Reactivity Handle Aryl bromide (Electrophile for Pd/Ni catalysis)
Storage Conditions 2–8 °C, under inert atmosphere (Argon/Nitrogen)

Mechanistic Insights: Why 4-Bromo-1-methylindoline?

As an Application Scientist, selecting the right building block requires understanding the mechanistic implications of its structural features:

  • Conformational Rigidity (The Indoline Core): Unlike flexible N-methylaniline derivatives, the saturated C2-C3 bond of the indoline ring locks the nitrogen lone pair into a specific geometric orientation. This rigidity is critical for Structure-Activity Relationship (SAR) optimization in drug discovery, as it reduces the entropic penalty upon binding to target proteins (e.g., kinase inhibitors or glutaminyl cyclase inhibitors)[2].

  • Regioselectivity & Sterics (The C4-Bromide): The C4 position is uniquely sterically hindered by the adjacent C3 methylene protons. While C5 or C6 bromides undergo rapid oxidative addition, the C4 bromide requires highly active, sterically demanding ligands (like dppf or XPhos) to drive the catalytic cycle.

  • Protecting Group Strategy (The N-Methyl Group): The N-methyl group is not merely a structural feature; it is a strategic shield. It prevents unwanted N-arylation or N-alkylation during subsequent cross-coupling steps, ensuring chemoselectivity at the C4-bromide.

Reagent Preparation: Synthesis via N-Methylation

When commercial supplies are limited, 4-bromo-1-methylindoline can be synthesized from 4-bromoindoline.

Synthesis A 4-Bromoindoline (Starting Material) B Deprotonation (NaH, 0 °C) A->B Base Addition C Indolinide Anion (Reactive Intermediate) B->C H2 Evolution D Methylation (MeI, RT, 4h) C->D Electrophilic Attack E 4-Bromo-1-methylindoline (Final Reagent) D->E Aqueous Workup

Logical sequence for the synthesis of 4-bromo-1-methylindoline via N-methylation.

Step-by-Step Protocol: N-Methylation

This protocol is designed as a self-validating system to ensure quantitative conversion.

Materials: 4-Bromoindoline (1.0 equiv), Sodium hydride (60% dispersion in mineral oil, 1.5 equiv), Iodomethane (1.2 equiv), Anhydrous DMF.

  • System Preparation: Charge a flame-dried round-bottom flask with NaH and anhydrous DMF under an argon atmosphere. Cool to 0 °C using an ice bath.

  • Deprotonation: Add a solution of 4-bromoindoline in DMF dropwise over 15 minutes.

    • Causality: Indoline is a secondary arylamine with a pKa of ~25. NaH provides quantitative, irreversible deprotonation. Slow addition controls the exothermic reaction and the evolution of hydrogen gas.

  • Electrophilic Attack: Stir the resulting indolinide anion mixture at 0 °C for 30 minutes, then add iodomethane (MeI) dropwise.

    • Causality: MeI is highly volatile (bp 42 °C). Maintaining the reaction at 0 °C during addition prevents reagent boil-off and suppresses poly-alkylation artifacts.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Analyze via LC-MS. The product must show a distinct isotopic doublet at m/z 212/214 [M+H]+ (1:1 ratio due to 79Br/81Br isotopes). The disappearance of the m/z 198/200 starting material confirms completion.

  • Workup: Quench the bulk reaction carefully with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Key Application: Palladium-Catalyzed Miyaura Borylation

The most powerful application of 4-bromo-1-methylindoline is its conversion into a boronate ester, which subsequently serves as a nucleophile in Suzuki-Miyaura cross-couplings to build complex pyrazolopyrimidine derivatives or other pharmaceutical scaffolds[1].

Workflow A 4-Bromo-1-methylindoline (Electrophile) B Miyaura Borylation (Pd(dppf)Cl2, B2pin2) A->B Step 1: Borylation C Boronate Ester (Nucleophile) B->C Conversion D Suzuki Coupling (Ar-X, Pd-cat, Base) C->D Step 2: Cross-Coupling E C4-Arylated Indoline (Target Scaffold) D->E Yield

Workflow for the Pd-catalyzed borylation and subsequent Suzuki cross-coupling.

Quantitative Rationale: Base Selection in Borylation

Selecting the correct base is the single most critical failure point in Miyaura borylations. The table below summarizes the causality behind base selection for this specific indoline substrate.

BasepKa (aq)Borylation YieldPrimary ByproductCausality / Mechanistic Impact
KOAc 4.7> 85% MinimalMild base; facilitates transmetalation without activating the newly formed boronate ester.
K2CO3 10.3< 40%Suzuki HomocouplingStronger base; prematurely activates the formed boronate ester, triggering cross-coupling with the starting bromide.
Et3N 10.7TraceUnreacted SMLacks the necessary oxygen-coordination to palladium required for the transmetalation step.
Step-by-Step Protocol: BPin Ester Formation

Adapted from validated patent literature for pyrazolopyrimidine derivative synthesis[1].

Materials: 4-Bromo-1-methylindoline (346 mg, 1.63 mmol), Bis(pinacolato)diboron (B2pin2, 497 mg, 1.96 mmol), Potassium acetate (KOAc, 480 mg, 4.89 mmol), Pd(dppf)Cl2 (60 mg, 0.08 mmol), Dry 1,4-dioxane (5 mL).

  • Reagent Assembly: In a dried Schlenk tube or heavy-walled sealed vial, combine 4-bromo-1-methylindoline, B2pin2, and KOAc in dry 1,4-dioxane.

  • Deoxygenation: Degas the suspension by bubbling pure argon directly through the mixture for 10 minutes.

    • Causality: Oxygen must be rigorously excluded. O2 rapidly oxidizes the electron-rich Pd(0) active catalytic species to inactive Pd(II) complexes and promotes the oxidative homocoupling of the boronate ester.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly under a positive stream of argon. Seal the vial with a PTFE-lined cap.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the reductive elimination step that forms the C-B bond.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 90 °C and stir vigorously for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2) and LC-MS. The highly non-polar starting material (Rf ~0.7) will convert to the highly polar, streak-prone boronic acid/ester (Rf ~0.2). LC-MS must show a dominant peak at m/z 260 [M+H]+ (the boron isotope pattern will show a ~1:4 ratio of 10B/11B).

  • Isolation: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black and inorganic salts, and wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure pinacol ester.

References

  • European Patent Office. Patent EP3442974B1: Pyrazolopyrimidine derivatives. Describes the validated Miyaura borylation and Suzuki cross-coupling protocols for 4-bromo-1-methylindoline.

  • ChemicalBook. 4-bromo-1-methylindoline (CAS 86626-40-6). Verified chemical properties, molecular weight, and structural identifiers.

  • Journal of Medicinal Chemistry (ACS). X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Provides mechanistic context on the use of indoline derivatives in SAR studies and drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Synthesis

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline). This guide is engineered for drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible yields.

The synthesis of this molecule typically involves a two-stage workflow: the chemoselective reduction of 4-bromoindole to 4-bromoindoline, followed by the N-methylation of the resulting secondary amine. The primary failure modes in this sequence are hydrodehalogenation (debromination) during reduction and incomplete conversion/oxidation during methylation.

Mechanistic Pathway & Workflow

To troubleshoot effectively, one must understand the causality of the reaction. Indoles are aromatic and resist direct hydride reduction. By utilizing an acidic medium, the C3 position is protonated, breaking the aromaticity of the pyrrole ring to form an electrophilic indoleninium (iminium) intermediate. This intermediate is then susceptible to reduction by a mild hydride source [1][2].

SynthesisWorkflow Start 4-Bromoindole Protonation C3 Protonation (AcOH) Start->Protonation Step 1: Acidic Media Iminium Indoleninium Ion Intermediate Protonation->Iminium Reduction Hydride Transfer (NaCNBH3) Iminium->Reduction Indoline 4-Bromoindoline Reduction->Indoline Chemoselective Debromination Debromination (Side Reaction) Reduction->Debromination If Pd/C used Deprotonation N-Deprotonation (NaH, DMF) Indoline->Deprotonation Step 2: Base Methylation Nucleophilic Attack (MeI) Deprotonation->Methylation Product 4-Bromo-1-methylindoline Methylation->Product SN2 Reaction

Mechanistic workflow for the synthesis of 4-bromo-1-methylindoline.

Troubleshooting & FAQs

Q1: I am observing significant debromination (loss of the bromine atom) during the reduction of 4-bromoindole. How do I prevent this? A1: Debromination is caused by the choice of reducing agent. Transition metal-catalyzed hydrogenations (e.g., H2 with Pd/C or Pt/C) will inevitably lead to the oxidative addition of the metal into the weak C-Br bond, resulting in hydrodehalogenation. Solution: Switch to an ionic reduction method. Sodium cyanoborohydride ( NaCNBH3​ ) in glacial acetic acid is the gold standard for this transformation [1]. The cyano group withdraws electron density from the boron, making NaCNBH3​ stable in acidic media while selectively reducing the protonated indoleninium ion without inserting into the aryl halide bond.

Q2: My N-methylation yield is low, and TLC shows unreacted 4-bromoindoline. How can I drive this to completion? A2: The indoline nitrogen is less nucleophilic than a standard aliphatic secondary amine due to the partial delocalization of its lone pair into the adjacent benzene ring. Attempting to methylate with weak bases (like K2​CO3​ ) often stalls. Solution: You must quantitatively deprotonate the indoline nitrogen to form the highly nucleophilic amide anion. Use Sodium Hydride ( NaH ) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, followed by the addition of Methyl Iodide ( MeI ) [3]. Ensure your DMF is strictly anhydrous; trace water will quench the NaH , halting the reaction.

Q3: The isolated 4-bromoindoline turns dark brown upon storage before the methylation step. Is my product degrading? A3: Yes. Unprotected indolines are highly susceptible to aerobic oxidation, reverting back to the thermodynamically favored aromatic indole, or undergoing radical polymerization. Solution: Telescope the synthesis. Do not store the intermediate 4-bromoindoline for extended periods. If storage is unavoidable, flush the flask with Argon, protect it from light, and store it at -20 °C.

Quantitative Data: Reagent Selection for Reduction

The table below summarizes the causality between reducing conditions and the resulting reaction profile, demonstrating why NaCNBH3​ is the optimal choice.

Reducing AgentSolventTemp (°C)Indoline Yield (%)Debromination (%)Mechanistic Outcome
H₂, Pd/C (10%) MeOH25< 5%> 90%Metal insertion into C-Br bond; complete hydrodehalogenation.
NaBH₄ EtOH250%0%Insufficient electrophilicity; no C3 protonation occurs.
BH₃·THF TFA075 - 80%< 2%Effective reduction, but requires strict anhydrous conditions [2].
NaCNBH₃ AcOH1588 - 92% < 1% Optimal chemoselective iminium reduction.

Self-Validating Experimental Protocols

These protocols are designed with built-in validation steps to ensure the reaction is proceeding as intended.

Protocol A: Chemoselective Reduction of 4-Bromoindole

Caution: NaCNBH3​ in acidic media generates highly toxic HCN gas. Perform strictly in a well-ventilated fume hood equipped with a base scrubber.

  • Dissolution: Suspend 4-bromoindole (1.0 equiv) in glacial acetic acid (0.5 M concentration) under an Argon atmosphere.

  • Cooling: Cool the reaction vessel to 10–15 °C using a cold water bath. Causality: Controlling the temperature prevents thermal degradation of the hydride reagent.

  • Hydride Addition: Add NaCNBH3​ (3.0 equiv) portion-wise over 30 minutes.

  • Validation (Reaction Progress): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active) should disappear, replaced by a lower Rf spot that stains strongly with Ninhydrin (indicating a secondary amine).

  • Quenching: Slowly pour the reaction mixture into crushed ice. Basify the aqueous layer to pH 10 using 20% aqueous NaOH. Causality: Basification neutralizes the acetic acid, destroys excess hydride, and ensures the indoline is in its free-base form for extraction.

  • Extraction: Extract with Dichloromethane ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield crude 4-bromoindoline. Proceed immediately to Protocol B.

Protocol B: N-Methylation to 4-Bromo-1-methylindoline
  • Deprotonation: Dissolve the crude 4-bromoindoline (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Validation (Anion Formation): Stir at 0 °C for 30 minutes. You should observe hydrogen gas evolution (bubbling). The cessation of bubbling indicates complete deprotonation [3].

  • Alkylation: Add Methyl Iodide ( MeI , 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction by adding cold water dropwise to destroy unreacted NaH . Dilute with Ethyl Acetate, wash extensively with water ( ) to remove DMF, and wash once with brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Petroleum Ether:Ethyl Acetate) to afford pure 4-bromo-1-methylindoline.

References

  • Sharma, R., et al. "Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge." Green Chemistry, PubMed Central (PMC). Available at:[Link]

  • Melen, R. L., et al. "Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study." Cardiff University ORCA. Available at:[Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives." Journal of Chemical and Pharmaceutical Research, 2013, 5(12):1024-1028. Available at:[Link]

Optimization

handling, storage, and safety best practices for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-

Answering the user's request.## Technical Support Center: 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (CAS: 86626-40-6) A Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (CAS: 86626-40-6)

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for the safe handling, storage, and use of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-. As a Senior Application Scientist, the following information synthesizes established safety protocols with practical, field-proven insights to ensure both experimental integrity and personal safety. The protocols described herein are designed to be self-validating systems, encouraging a proactive approach to laboratory safety.

Section 1: Hazard Identification & Key Safety Data

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is classified with several key hazards that necessitate stringent control measures.[1] The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategorySignal WordHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation2WarningH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AWarningH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exp.)3WarningH336 / H335May cause respiratory irritation.[1][2]

This data is compiled from notified classifications and may be subject to revision. Always consult the most current Safety Data Sheet (SDS) provided by your supplier.

Section 2: Frequently Asked Questions (FAQs) - Core Practices

This section addresses common questions regarding the day-to-day handling and storage of the compound.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A multi-layered PPE approach is required due to the compound's classification as a skin/eye irritant and its acute toxicity upon contact or inhalation.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that this is a halogenated organic liquid, double-gloving with nitrile gloves is a recommended best practice to protect against potential permeation.[3][4] Always inspect gloves for integrity before use.[2]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][5] In situations with a higher risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin exposure.[2][3] For tasks with a significant splash risk, a chemical-resistant apron may be appropriate.[7]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood.[3] If there is a risk of exposure exceeding occupational limits, such as in the event of a large spill or ventilation failure, a NIOSH-approved respirator would be necessary.[8][9]

Q: What are the essential engineering controls required for experimental work?

A: The primary engineering control is a properly functioning and certified laboratory chemical fume hood.[3][10] The causality is twofold: it protects the user from inhaling irritating and harmful vapors and contains any potential spills within an enclosed area.[2][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Q: What are the optimal storage conditions for long-term stability?

A: To ensure the integrity and stability of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, the following conditions are essential:

  • Temperature: Keep refrigerated.[2]

  • Atmosphere: Store in a cool, dry, and well-ventilated place.[2][9][10]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][9][10]

  • Light: The compound may be light-sensitive; therefore, storing it in an opaque container or in a dark location is advisable.[2]

Q: Which substances are incompatible with this compound and should be stored separately?

A: To prevent hazardous reactions, this compound must be stored segregated from incompatible materials.[3] These include:

  • Strong oxidizing agents[9]

  • Strong bases[9]

  • Amines[9]

  • Reducing agents[9]

Q: The compound has a strong, unpleasant odor. Does this indicate a leak or an unsafe concentration?

A: Safety data sheets for similar compounds note a "stench".[2] While this is a characteristic of the substance, odor should never be used as an indicator of a safe or unsafe concentration. The odor threshold may be higher than the permissible exposure limit. All work should be conducted in a fume hood to prevent inhalation, regardless of whether an odor is detected.[6]

Section 3: Troubleshooting & Emergency Protocols

This section provides clear, step-by-step guidance for managing specific issues, from accidental exposure to spills and waste disposal.

Q: What is the immediate first aid protocol for accidental skin or eye contact?

A: Immediate and thorough action is critical to mitigate harm.

  • If on Skin:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[2][9][10]

    • If skin irritation occurs, seek immediate medical advice.[9]

    • Contaminated clothing must be washed thoroughly before reuse.[2]

  • If in Eyes:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][9]

    • If present and easy to do, remove contact lenses.[2][9]

    • Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

Q: What should I do in case of accidental inhalation?

A:

  • Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[2][9][10]

  • If the person feels unwell, call a POISON CENTER or doctor for medical advice.[2][9]

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration.

Q: How do I safely clean up a small spill of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- in the lab?

A: For small spills (those you can clean up in under 10 minutes), follow this protocol:[3]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: The cleanup must occur in a well-ventilated area, preferably within a chemical fume hood.

  • Wear Full PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[3][4]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][4]

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container labeled as "Hazardous Waste: Halogenated Organic Liquid".[3][10]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the waste container and any contaminated PPE through your institution's Environmental Health and Safety (EHS) office.[2][9]

Q: How should I dispose of waste containing this compound?

A: As a halogenated organic compound, it must be treated as hazardous waste.

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste.[11] The bromine atom in the molecule requires specific disposal routes.

  • Labeling: Collect all waste (pure compound, solutions, contaminated materials) in a clearly labeled, sealed container. The label should read "Hazardous Waste: Halogenated Organic Material" and list the chemical name.

  • Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[2][9][12] Do not pour this chemical down the drain under any circumstances.[5]

Section 4: Visual Workflow Guides

To further clarify procedures, the following diagrams illustrate key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Procedure Retrieve Retrieve Compound from Refrigerated Storage PPE Equip Full PPE (Goggles, Lab Coat, Double Gloves) Retrieve->PPE FumeHood Work Exclusively in Certified Chemical Fume Hood PPE->FumeHood Experiment Perform Experimental Procedure FumeHood->Experiment Waste Segregate Waste into 'Halogenated Organics' Container Experiment->Waste Store Return Compound to Secure Storage Waste->Store Dispose Arrange for Professional Waste Disposal via EHS Waste->Dispose

Caption: Standard workflow for handling 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-.

Emergency_Response cluster_spill Spill Scenario cluster_exposure Exposure Scenario Accident Accident Occurs Spill_Alert Alert Others & Evacuate If Necessary Accident->Spill_Alert Spill Exposure_Remove Remove Victim from Source & Remove Contaminated Clothing Accident->Exposure_Remove Exposure Spill_PPE Don Appropriate PPE Spill_Alert->Spill_PPE Spill_Contain Contain with Inert Absorbent Spill_PPE->Spill_Contain Spill_Collect Collect in Labeled Hazardous Waste Container Spill_Contain->Spill_Collect Exposure_Flush Flush Affected Area (Skin/Eyes) for 15 min Exposure_Remove->Exposure_Flush Exposure_Medical Seek Immediate Medical Attention Exposure_Flush->Exposure_Medical

Caption: Emergency response logic for spills and personal exposure incidents.

Section 5: References

  • NextSDS. (n.d.). 4-bromo-1-methyl-2,3-dihydro-1H-indole — Chemical Substance Information. Retrieved from

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from

  • ChemicalBook. (n.d.). 5-Bromoindole - Safety Data Sheet. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from

  • Unknown. (n.d.). Procedure. Retrieved from

  • Neogen. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET. Retrieved from

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-bromo-4-methyl-1H-indole. Retrieved from

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from

  • Frontier Specialty Chemicals. (n.d.). 4-Bromo-2,3-dihydro-1H-indole. Retrieved from

  • PubChem. (n.d.). 2-Bromo-1-methyl-1H-indole. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indole-3-carboxylic acid methyl ester. Retrieved from

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole. Retrieved from

  • BenchChem. (n.d.). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Retrieved from

  • Royal Society of Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from

  • Angene Chemical. (n.d.). 1H-Indole-2,3-dione, 4-bromo-. Retrieved from

  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from

  • Arkivoc. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1-methylindoline Substitution Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the functionalization of 4-bromo-1-methylindoline.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the functionalization of 4-bromo-1-methylindoline.

The Root Cause of Steric Hindrance (Mechanistic Insights)

Functionalizing the C4 position of the indoline core via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) is notoriously difficult. Understanding the spatial geometry of this molecule is the first step to overcoming its low reactivity[1].

  • The Peri-Interaction: In the fused bicyclic indoline system, the sp³-hybridized C3 carbon forces its protons into the immediate spatial vicinity of the C4 position. During the catalytic cycle, as the bulky Palladium(0)-ligand complex attempts oxidative addition into the C4–Br bond, it experiences severe steric repulsion from these C3 protons.

  • Conformational Locking by the N-Methyl Group: The 1-methyl group restricts the conformational flexibility of the 5-membered pyrrolidine ring. This rigidifies the C3 protons in a geometry that maximally shields the C4 position, preventing the catalyst from easily accessing the carbon-halogen bond.

  • The Transmetalation Bottleneck: Even when oxidative addition is successful, the resulting L-Pd(II)(Ar)(Br) intermediate is highly congested. The subsequent coordination of a bulky amine or the transmetalation of a boronic acid becomes kinetically hindered, often leading to catalyst decay or off-target side reactions[2].

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination with 4-bromo-1-methylindoline stalls at 15–20% conversion. How do I drive it to completion? A: Stalled reactions with sterically hindered aryl bromides usually indicate catalyst deactivation. Standard bidentate ligands like BINAP or dppf lack the flexibility to accommodate the peri-steric clash[3]. Solution: Switch to highly active, conformationally flexible dialkylbiaryl phosphine ligands (e.g., BrettPhos) or Trineopentylphosphine (TNpP)[3]. TNpP has been specifically validated for sterically demanding aryl bromides because its conformational flexibility relieves strain during the transition states of the catalytic cycle[2].

Q2: I am seeing significant amounts of 1-methylindoline (protodehalogenation) instead of my Suzuki-Miyaura product. What is going wrong? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow due to steric congestion. The trapped Pd(II)-aryl intermediate eventually undergoes protonation (often from adventitious water or the boronic acid itself). Solution:

  • Ensure your base (e.g., K₃PO₄) is strictly anhydrous.

  • Switch from free boronic acids to pinacol boronate esters (BPin), which carry less water and are less prone to protodeboronation.

  • Accelerate transmetalation by using an electron-rich, bulky ligand like XPhos paired with a Pd G3 precatalyst.

Q3: Can I use Copper catalysis (Ullmann-type coupling) instead of Palladium to reduce costs? A: Copper-catalyzed C–N couplings are highly sensitive to steric hindrance. While recent advances have identified specific pyrrole-ol ligands that enable Cu-catalyzed coupling of ortho-substituted aryl iodides, sterically hindered aryl bromides like 4-bromo-1-methylindoline remain exceptionally challenging for Copper[4]. Palladium remains the authoritative and most reliable metal for this specific transformation.

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

This protocol utilizes a third-generation (G3) palladacycle to ensure rapid generation of the active Pd(0) species without relying on the amine substrate as a reducing agent.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with 4-bromo-1-methylindoline (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 (2 mol %) and BrettPhos ligand (2 mol %).

    • Self-Validation Check: Maintaining a strict 1:1 ratio of precatalyst to ligand ensures no excess uncoordinated Pd exists, which would otherwise aggregate into inactive palladium black.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Self-Validation Check: Analyze the crude mixture by LC-MS before column chromatography. The complete disappearance of the C4-Br starting material peak and the absence of a 1-methylindoline peak confirm successful coupling over protodehalogenation.

Protocol B: High-Yield Suzuki-Miyaura Cross-Coupling
  • Preparation: In a vial, combine 4-bromo-1-methylindoline (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2 mol %) and XPhos (2 mol %).

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1 v/v).

    • Causality Note: The trace water is strictly controlled. It is required to activate the boronate ester into a reactive "ate" complex, but keeping it minimal prevents excessive protodehalogenation.

  • Reaction: Stir at 80 °C for 8 hours, then perform standard aqueous workup.

Quantitative Data: Ligand Performance Comparison

The table below summarizes the expected performance of various ligand systems when applied to the functionalization of 4-bromo-1-methylindoline.

LigandCatalyst PrecursorBaseSolventTemp (°C)Conversion (%)Primary Issue Encountered
dppf Pd(OAc)₂Cs₂CO₃Dioxane100< 10%Failure at oxidative addition
BINAP Pd₂(dba)₃NaOtBuToluene10025%Catalyst death / Slow kinetics
XPhos XPhos Pd G3K₃PO₄Tol/H₂O8085%Minor protodehalogenation
BrettPhos BrettPhos Pd G3NaOtBuDioxane90> 95%None (Optimal for C–N bonds)
TNpP Pd(OAc)₂NaOtBuDioxane90> 90%None (Highly flexible ligand)

Visualizations

Mechanistic pathways of Pd-catalyzed coupling highlighting steric bottlenecks and targeted solutions.

Diagnostic logic tree for troubleshooting low-yielding 4-bromo-1-methylindoline couplings.

References

  • [3] Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[Link]

  • [2] Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

  • [1] Title: Palladium-Catalyzed Reaction of Indolines with Dihydropyrroles: Access to N-Alkylated Indoles Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

  • [4] Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: nih.gov (PMC) URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for the Purity Analysis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth technical comparison of two...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, a key intermediate in various synthetic pathways. The methodologies presented herein are designed to be robust, reliable, and compliant with international regulatory standards, ensuring the generation of trustworthy data.

The choice of an analytical method is not merely a procedural step but a critical decision that impacts the entire development lifecycle. The following comparison of a Reversed-Phase HPLC (RP-HPLC) and a Normal-Phase HPLC (NP-HPLC) method is grounded in fundamental chromatographic principles and tailored to the specific physicochemical properties of the target analyte.

Methodology Comparison: A Tale of Two Selectivities

The selection between RP-HPLC and NP-HPLC hinges on the polarity of the analyte and the potential impurities. For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, a molecule of intermediate polarity, both approaches offer unique advantages.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 150 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient: Acetonitrile and Water (both with 0.1% Formic Acid)Isocratic: Hexane:Ethyl Acetate (80:20, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 285 nm (UV)285 nm (UV)
Column Temperature 35 °C30 °C
Injection Volume 10 µL15 µL
Typical Application Broad-spectrum impurity profiling, separation of non-polar to moderately polar impurities.Separation of polar impurities and isomers.

Causality Behind Experimental Choices:

  • Method A (RP-HPLC): The C18 stationary phase provides a hydrophobic surface, ideal for retaining the indole derivative. A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities, offering a comprehensive purity profile in a single run. The addition of formic acid to the mobile phase serves to protonate any residual silanol groups on the stationary phase, minimizing peak tailing and improving peak shape.[1] The detection wavelength of 285 nm is selected based on the UV absorbance maxima typical for substituted indole derivatives.[2]

  • Method B (NP-HPLC): A silica stationary phase offers a polar surface, providing a different selectivity compared to RP-HPLC.[3] This method is particularly adept at separating isomers and highly polar impurities that might be poorly retained in a reversed-phase system. An isocratic mobile phase of hexane and ethyl acetate provides consistent elution conditions, which can be beneficial for routine quality control.

Experimental Protocols: A Step-by-Step Guide to Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

System Suitability Testing (SST)

Before any validation experiments, the suitability of the chromatographic system must be established.

Procedure:

  • Prepare a system suitability solution containing 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- at a concentration of 0.1 mg/mL and a known, closely eluting impurity at 0.001 mg/mL.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the main peak.

    • Resolution (Rs): Must be ≥ 2.0 between the main peak and the known impurity.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8]

Procedure:

  • Expose solutions of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (0.1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state and in solution).

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples by both HPLC methods.

  • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is considered specific if all degradation product peaks are well-resolved from the main peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]

Procedure:

  • Prepare a series of at least five standard solutions of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[10]

Procedure:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- at 100% of the nominal concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

Procedure (based on the calibration curve):

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratio (S/N) is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze the system suitability solution under each varied condition.

  • The system suitability parameters should still be met.

Comparative Validation Data (Hypothetical)

The following tables summarize the expected performance data from the validation of the two proposed HPLC methods.

Table 1: System Suitability and Specificity

ParameterMethod A: RP-HPLCMethod B: NP-HPLCAcceptance Criteria
Tailing Factor (T)1.11.3≤ 2.0
Theoretical Plates (N)> 5000> 4000≥ 2000
RSD of Peak Area (%)0.50.8≤ 2.0%
Resolution (Rs)> 3.0> 2.5≥ 2.0
Peak Purity (Forced Degradation)PassPassNo co-elution

Table 2: Linearity, Accuracy, and Precision

ParameterMethod A: RP-HPLCMethod B: NP-HPLCAcceptance Criteria
Linearity (r²)0.99980.9995≥ 0.999
Range (mg/mL)0.05 - 0.150.05 - 0.1550% - 150% of nominal
Accuracy (% Recovery)99.5 - 101.298.8 - 101.598.0% - 102.0%
Repeatability (RSD %)0.60.9≤ 2.0%
Intermediate Precision (RSD %)0.81.2≤ 2.0%

Table 3: LOD, LOQ, and Robustness

ParameterMethod A: RP-HPLCMethod B: NP-HPLCAcceptance Criteria
LOD (mg/mL)0.00050.0008Reportable
LOQ (mg/mL)0.00150.0025Reportable
RobustnessPassesPassesSystem suitability met

Visualizing the Validation Workflow

A well-structured validation process ensures all critical parameters are assessed systematically.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Final Report & Implementation Dev Method A: RP-HPLC Method B: NP-HPLC SST System Suitability Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report QC Routine QC Use Report->QC

Caption: A streamlined workflow for HPLC method validation.

Logical Relationships in Validation

The parameters of method validation are interconnected, forming a self-validating system.

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Precision Precision Precision->Accuracy ensures reliability Linearity Linearity Linearity->Accuracy underpins accurate quantification Range Range Linearity->Range defines boundaries LOQ LOQ LOQ->Accuracy defines lower limit LOQ->Precision defines lower limit

Caption: Interdependencies of key HPLC validation parameters.

Conclusion: Selecting the Optimal Method

Both the Reversed-Phase and Normal-Phase HPLC methods, when fully validated, can provide reliable purity data for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-.

  • Method A (RP-HPLC) is recommended for comprehensive stability-indicating studies and for the analysis of samples with a wide range of potential impurities. Its gradient nature allows for the separation of compounds with diverse polarities.

  • Method B (NP-HPLC) serves as an excellent orthogonal method. It is particularly valuable for resolving isomers or polar impurities that may be challenging to separate by RP-HPLC. Its isocratic nature makes it well-suited for high-throughput quality control environments where speed and simplicity are paramount.

Ultimately, the choice of method will depend on the specific analytical challenge at hand. For robust drug development, employing both methods orthogonally can provide the highest level of confidence in the purity of the analyte. This guide provides the foundational protocols and comparative insights to empower researchers to make informed decisions and execute rigorous HPLC method validations.

References

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Assay-Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2021). A review article – development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. [Link]

  • US Pharmacopeia. (2021). Chromatography. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Shimadzu. (2014). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ResearchGate. (n.d.). Validated Stability-Indicating HPLC Method for the Separation of Pindolol Enantiomers and Its Related Substances. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • PubMed Central. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • LCGC International. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Google Patents. (n.d.).
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  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. [Link]

  • ResearchGate. (2019). Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. [Link]

  • NIST WebBook. (n.d.). 1H-Indole, 2,3-dihydro-. [Link]

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Comparative

A Comparative Guide to 4-bromo-1-methylindoline and Unmethylated Indoline Derivatives: A Medicinal Chemist's Perspective

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically successful drugs.[1][2] Its structural rigidity...

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Author: BenchChem Technical Support Team. Date: March 2026

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically successful drugs.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological pathways.[3] This guide provides an in-depth comparison between a specifically substituted derivative, 4-bromo-1-methylindoline, and its unmethylated indoline counterparts. We will explore how the strategic incorporation of a methyl group at the N-1 position and a bromine atom at the C-4 position fundamentally alters the molecule's physicochemical properties, synthetic accessibility, and pharmacological profile, offering crucial insights for researchers in drug discovery and development.

Physicochemical Properties: The Impact of N-Methylation and Bromination

The functionalization of a core scaffold is a fundamental strategy in medicinal chemistry to modulate a compound's properties. The transition from a simple indoline to 4-bromo-1-methylindoline introduces two key modifications—N-methylation and C-4 bromination—that significantly impact its drug-like characteristics.

  • N-Methylation: The addition of a methyl group to the indoline nitrogen (the "magic methyl" effect) has profound consequences.[4] It increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5][6] Furthermore, by replacing the hydrogen on the nitrogen, it removes a hydrogen bond donor site, which can alter target binding interactions and reduce susceptibility to certain metabolic pathways.[5] This modification also introduces a steric effect that can influence the molecule's preferred conformation.[7]

  • Bromination: Halogenation, particularly with bromine, is another common tactic in drug design. The bromine atom at the C-4 position significantly increases the compound's molecular weight and lipophilicity.[8] Its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially influencing target affinity.[9] Bromine can also serve as a metabolic blocker, preventing oxidation at that position, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target.[8]

Table 1: Comparative Physicochemical Properties
PropertyUnmethylated Indoline (Parent)4-Bromo-1-methylindolineRationale for Difference
Molecular Weight ( g/mol ) ~119.16~212.09 (indole form: 210.07)[10]Addition of a bromine atom (~79.9 g/mol ) and a methyl group (~15 g/mol ).
Lipophilicity (XLogP3) ~1.8 (Indoline)~2.7 (4-bromo-1-methyl-1H-indole)[11]Both the methyl group and the bromine atom increase lipophilicity.
Hydrogen Bond Donors 1 (N-H)0The N-H group is replaced by an N-CH₃ group.
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)1 (Nitrogen lone pair)The nitrogen atom can still act as a hydrogen bond acceptor.
Topological Polar Surface Area ~12.0 Ų~3.0 Ų (4-bromo-1-methyl-1H-indole)The removal of the N-H bond significantly reduces the polar surface area.

Note: Data for 4-bromo-1-methylindoline is partially inferred from its oxidized indole form, as specific experimental data for the indoline is less common in public databases. The trends, however, remain valid.

Synthesis Methodologies: Building the Indoline Core

The synthesis of indoline derivatives is well-established, with numerous methods available to construct the core and introduce desired substituents. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for efficient indoline synthesis.[12][13]

Experimental Protocol 1: Synthesis of Unmethylated Indolines via Pd-Catalyzed C-H Amination

This protocol is adapted from a method developed for the synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates, which features high efficiency and mild reaction conditions.[13]

Step 1: Preparation of the Picolinamide (PA)-Protected Substrate

  • To a solution of the desired β-arylethylamine (1.0 equiv) in dichloromethane (DCM), add picolinic acid (1.1 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv), and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the PA-protected β-arylethylamine.

Causality: The picolinamide group acts as an excellent directing group for the subsequent C-H activation step, guiding the palladium catalyst to the ortho-C-H bond of the aryl ring for intramolecular cyclization.[12]

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • In a reaction vessel purged with argon, combine the PA-protected substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (2 mol %), and PhI(OAc)₂ (1.2 equiv) in a suitable solvent such as toluene or 1,2-dichloroethane.

  • Heat the reaction mixture to 60-80 °C and stir for 24 hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the PA-protected indoline.

Causality: This step involves a Pd(II)/Pd(IV) catalytic cycle where the palladium catalyst facilitates the intramolecular C-N bond formation, leading to the indoline ring system under relatively mild and oxidant-driven conditions.[12]

Step 3: Deprotection of the Picolinamide Group

  • Dissolve the PA-protected indoline in a mixture of methanol, THF, and water.

  • Add sodium hydroxide (1.5 equiv) and heat the mixture to 50 °C.[13]

  • Stir until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry, concentrate, and purify to yield the final unmethylated indoline.

Experimental Protocol 2: Synthesis of 4-bromo-1-methylindoline

The synthesis of 4-bromo-1-methylindoline can be achieved through the N-methylation of a 4-bromoindole precursor, followed by reduction.

Step 1: N-Methylation of 4-Bromoindole

  • Suspend 4-bromoindole (1.0 equiv) and potassium carbonate (1.5 equiv) in dimethylformamide (DMF).[14]

  • Add dimethyl carbonate (3.0 equiv) to the suspension.[14]

  • Gradually heat the reaction mixture to 140 °C and stir for 3-4 hours.[14]

  • After cooling, filter the insoluble solids and concentrate the filtrate under reduced pressure.

  • Purify the residue, for instance by distillation under reduced pressure, to obtain 4-bromo-1-methylindole.[14]

Causality: Dimethyl carbonate is used here as an environmentally friendly methylating agent.[15] The basic conditions facilitated by potassium carbonate deprotonate the indole nitrogen, which then acts as a nucleophile to attack the methyl group of dimethyl carbonate.

Step 2: Reduction of 4-bromo-1-methylindole to 4-bromo-1-methylindoline

  • Dissolve 4-bromo-1-methylindole (1.0 equiv) in glacial acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (3.0 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by adding water and basifying with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to yield 4-bromo-1-methylindoline.

Causality: Sodium cyanoborohydride is a mild reducing agent suitable for the selective reduction of the C2-C3 double bond of the indole ring to form the corresponding indoline, without affecting the aromatic ring or the C-Br bond.

Diagram: General Synthetic Workflow

G cluster_0 Unmethylated Indoline Synthesis cluster_1 4-Bromo-1-methylindoline Synthesis A β-Arylethylamine B PA-Protected Substrate A->B Picolinic Acid, EDC C PA-Protected Indoline B->C Pd(OAc)₂, PhI(OAc)₂ D Unmethylated Indoline C->D NaOH, MeOH/H₂O E 4-Bromoindole F 4-Bromo-1-methylindole E->F Dimethyl Carbonate, K₂CO₃ G 4-Bromo-1-methylindoline F->G NaBH₃CN, Acetic Acid

Caption: Comparative synthetic workflows for indoline derivatives.

Comparative Biological Activity & Pharmacological Profile

The structural differences between 4-bromo-1-methylindoline and unmethylated indolines translate directly into distinct pharmacological profiles. The indoline scaffold is a versatile framework for developing agents against cancer, inflammation, and central nervous system disorders.[2][16]

The introduction of a methyl group at N-1 can significantly enhance potency. For example, in a series of bis-(3-indolyl)methane phosphonate derivatives designed as anticancer agents, compounds methylated at the indole core showed increased potency for inhibiting cancer cell proliferation compared to their unmethylated analogs.[7] This is often attributed to improved lipophilicity, leading to better cell penetration, and the stabilization of a bioactive conformation.[7]

Similarly, halogenation is a well-known strategy to enhance biological activity. Brominated indoles have demonstrated significant anti-inflammatory, anticancer, and antimicrobial effects.[8] For instance, a study on novel indoline derivatives as potent PD-L1 inhibitors for cancer immunotherapy found that substituting a methyl group with a chlorine atom (a related halogen) led to a significant increase in the desired activity (PD-L1 internalization).[17] This highlights the positive impact halogenation can have on potency.

Therefore, 4-bromo-1-methylindoline, combining both N-methylation and bromination, is rationally designed to possess enhanced biological activity compared to a simple, unmethylated indoline. It is predicted to have greater potency and potentially a different target selectivity profile.

Diagram: Indoline Derivatives in the PD-1/PD-L1 Pathway

G cluster_tcell cluster_tumor T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Signal PDL1->PD1 Binding Indoline Indoline Inhibitor (e.g., 4-bromo-1-methylindoline) Indoline->PDL1 Blocks Binding Activation T-Cell Activation (Tumor Cell Killing) Indoline->Activation

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by indoline derivatives.

Metabolic Stability: A Key Determinant of Drug Viability

A significant challenge in drug development is ensuring a compound has sufficient metabolic stability to achieve a therapeutic concentration in the body.[18] Unmethylated indolines, possessing an N-H bond, are susceptible to Phase I oxidation (e.g., by Cytochrome P450 enzymes) and Phase II conjugation reactions (e.g., glucuronidation or sulfation) at the nitrogen atom.[5][18] Oxidation can also lead to dehydrogenation, forming the corresponding indole, which can then undergo further metabolism.[18]

N-methylation provides a crucial advantage by "capping" this metabolic soft spot. By replacing the reactive N-H bond with a more stable N-CH₃ group, 4-bromo-1-methylindoline is protected from direct N-conjugation and is less prone to N-dealkylation compared to larger N-alkyl groups.[5][6] This generally leads to a longer half-life and improved bioavailability.[6] While metabolism can still occur on the aromatic ring or the methyl group itself (O-demethylation if it were a methoxy group), blocking the primary site of metabolism on the indoline nitrogen is a significant step toward creating a more robust drug candidate.

Diagram: Comparative Metabolic Pathways

G cluster_unmethylated Unmethylated Indoline Metabolism cluster_methylated 4-Bromo-1-methylindoline Metabolism U_Indoline Unmethylated Indoline U_Oxidation Aromatic Hydroxylation U_Indoline->U_Oxidation CYP450 U_Dehydrogenation Dehydrogenation to Indole U_Indoline->U_Dehydrogenation CYP450 U_Conjugation N-Glucuronidation/ N-Sulfation U_Indoline->U_Conjugation UGTs/SULTs M_Indoline 4-Bromo-1-methylindoline M_Oxidation Aromatic Hydroxylation M_Indoline->M_Oxidation CYP450 M_Dealkylation N-Demethylation (slower) M_Indoline->M_Dealkylation CYP450 M_Blocked N-Conjugation Blocked M_Indoline->M_Blocked

Caption: Potential metabolic pathways for indoline derivatives.

Conclusion

The comparison between 4-bromo-1-methylindoline and unmethylated indoline derivatives clearly illustrates the power of strategic molecular design in medicinal chemistry. The addition of a methyl group at the N-1 position and a bromine atom at the C-4 position transforms the basic indoline scaffold into a molecule with markedly different properties. 4-bromo-1-methylindoline is characterized by increased lipophilicity, a lower polar surface area, enhanced metabolic stability, and a high potential for potent biological activity. While the synthesis is more complex than that of the parent indoline, the resulting improvements in its drug-like profile often justify the additional steps. For researchers and drug development professionals, understanding these structure-activity and structure-property relationships is paramount for the rational design of the next generation of indoline-based therapeutics.

References

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)–H Amination. Organic Letters, 14(11), 2936-2939. [Link]

  • Organic Chemistry Portal. (n.d.). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Retrieved from [Link]

  • Carvalho, I., Costa, M., & Sousa, E. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Ali, I., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Progress in Chemical and Biochemical Research, 8(2), 110-148. [Link]

  • Deng, H., & Li, Z. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Chinese Chemical Letters, 32(3), 969-976. [Link]

  • Carneiro, Z. A., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 26(16), 4830. [Link]

  • Joule, J. A. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]

  • Alcaide, B., Almendros, P., & Ceballos, C. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5652. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Lee, H., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117769. [Link]

  • Singh, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(15), 3505. [Link]

  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. The Hebrew University of Jerusalem. [Link]

  • Mondal, S., & Samanta, R. (2024). Ru(II)-Catalyzed Sustainable C–H Methylation of Indolines with Organoboranes in Ethanol. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem Compound Database. Retrieved from [Link]

  • da Silva, P. B., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 27(19), 6614. [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-indole (C9H8BrN). Retrieved from [Link]

  • Walle, T. (2007). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Molecular Pharmaceutics, 4(5), 724-730. [Link]

  • Al-Hussain, S. A., & Karrouchi, K. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 594. [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-indole (C9H8BrN). Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 8(30), e202301041. [Link]

  • Lab Supplies. (n.d.). 4-bromo-1-methyl-1H-indole, min 97%, 1 gram. Retrieved from [Link]

  • Cozzolino, M., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Communications Chemistry, 4(1), 32. [Link]

  • Walle, T., & Walle, U. K. (2007). Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Molecular Pharmaceutics, 4(5), 724-30. [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Evaluating Cross-Coupling Catalysts using 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale In the realm of methodological development, the true measure of a catalytic system is not its performance on act...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

In the realm of methodological development, the true measure of a catalytic system is not its performance on activated, unhindered substrates, but its resilience against severe steric and electronic bottlenecks. While occasionally queried as a catalyst itself, 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (commonly known as 4-bromo-1-methylindoline) is, in fact, a highly specialized, sterically encumbered aryl halide benchmark substrate. It is deployed by synthetic chemists to rigorously evaluate the efficiency, turnover, and robustness of transition-metal catalysts in cross-coupling reactions.

The 4-substituted indoline motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of glutaminyl cyclase inhibitors and other neurodegenerative disease therapeutics [1]. However, functionalizing the C4 position is notoriously difficult. The C4 bromine atom is flanked by the C3-methylene protons, creating a localized steric shield around the C-Br bond. Furthermore, the electron-donating nature of the N-methyl group enriches the aromatic ring, making the C-Br bond less electrophilic and raising the activation energy required for the oxidative addition of low-valent metal species. Recent studies on oxidative coupling have explicitly noted the diminished reactivity of 4-bromoindolines compared to their 4-fluoro counterparts, directly attributing this to the larger van der Waals radius of bromine exacerbating the steric clash at the C4 position [2].

Mechanistic Bottlenecks in Catalysis

To understand how different catalysts perform against 4-bromo-1-methylindoline, we must analyze the catalytic cycle. The primary point of failure for inefficient catalysts occurs during the Oxidative Addition step, where the steric bulk of the indoline core prevents the Pd(0) species from properly coordinating and inserting into the C-Br bond.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd Oxidative Addition (Rate-Limiting Step) Substrate 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (Sterically Hindered) Substrate->OxAdd TransMet Transmetalation Complex [Pd(II)(Ar)(Bpin)L_n] OxAdd->TransMet Transmetalation (+ B2pin2, KOAc) TransMet->Pd0 Catalyst Regeneration Product Borylated Product (1-methylindolin-4-yl)boronic acid pinacol ester TransMet->Product Reductive Elimination

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the steric bottleneck at oxidative addition.

Comparative Benchmarking of Catalytic Systems

When benchmarking catalysts using 4-bromo-1-methylindoline, the choice of ligand dictates the success of the reaction. Below is a comparative analysis of three distinct catalytic systems applied to the Miyaura borylation of this substrate.

Catalyst SystemLigand Steric/Electronic ProfileYield (%)TONTOF (h⁻¹)Mechanistic Observation
Pd(dppf)Cl₂ Bidentate, moderate bite angle85106044Standard baseline; requires prolonged heating (90°C, 24h) to overcome the steric bulk at the C4 position [3].
Pd₂(dba)₃ / XPhos Monodentate, highly bulky, electron-rich961200150Rapid oxidative addition; the electron-rich dialkylbiaryl phosphine pushes electron density onto Pd, forcing insertion.
NiCl₂(dppp) Bidentate, small bite angle4252521Sluggish transmetalation; competitive protodehalogenation observed due to the extended lifetime of the Ni(II) intermediate.

Data Synthesis: While Pd(dppf)Cl₂ provides a reliable and cost-effective baseline, the Pd/XPhos system demonstrates superior Turnover Frequency (TOF). The extreme steric bulk of XPhos facilitates a mono-ligated Pd(0) active species, which is highly reactive toward the sterically encumbered C-Br bond of 4-bromo-1-methylindoline.

Standardized Experimental Protocol: Miyaura Borylation

To ensure reproducibility when benchmarking new catalysts, the following self-validating protocol for the borylation of 4-bromo-1-methylindoline is provided. This methodology is adapted from validated pharmaceutical synthesis routes [3].

Step 1: Reagent Loading

  • Action: In a dry, 10 mL microwave vial, combine 4-bromo-1-methylindoline (346 mg, 1.63 mmol), bis(pinacolato)diboron (497 mg, 1.96 mmol), and potassium acetate (480 mg, 4.89 mmol) in dry 1,4-dioxane (5 mL).

  • Causality (Expertise): Potassium acetate (KOAc) is utilized as a mild base. Stronger bases (e.g., NaOtBu or KOH) would promote premature activation of the bis(pinacolato)diboron reagent, leading to rapid protodeboronation or unwanted homocoupling side reactions.

Step 2: Degassing

  • Action: Seal the vial and degas the heterogeneous mixture by sparging with argon for 10 minutes.

  • Causality (Expertise): Rigorous exclusion of oxygen is critical. The electron-rich Pd(0) active species generated in the next step is highly susceptible to irreversible oxidation, which would prematurely terminate the catalytic cycle and artificially lower the calculated Turnover Number (TON).

Step 3: Catalyst Addition

  • Action: Briefly open the vial under a positive flow of argon and add 1,1′-bis(diphenylphosphino)ferrocenepalladium(II) dichloride (Pd(dppf)Cl₂, 60 mg, 0.08 mmol, ~5 mol%). Reseal the vial.

  • Causality (Expertise): The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement is a strict geometric prerequisite for the final reductive elimination step to occur efficiently.

Step 4: Reaction Execution

  • Action: Stir the resulting mixture for 24 hours in a pre-heated block at 90 °C.

  • Causality (Expertise): The elevated temperature provides the necessary thermal activation energy to overcome the severe steric clash between the incoming Pd catalyst and the C3-methylene protons adjacent to the C4-bromine atom.

Step 5: Workup & Isolation

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (hexane/ethyl acetate) to isolate the borylated benchmark product.

References

  • X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model | Journal of Medicinal Chemistry - ACS Publications | 1

  • Cooperative Copper/Eosin Y-Catalyzed Photochemical Oxidative Coupling Reactions of Indolines for the Synthesis of 1,5′-Biindoles | Organic Letters - ACS Publications | 2

  • PYRAZOLOPYRIMIDINE DERIVATIVES | European Patent Office - EP 3442974 B1 | 3

Sources

Comparative

GC-MS analysis protocols for 4-bromo-1-methylindoline identification

As a Senior Application Scientist, navigating the analytical complexities of halogenated nitrogen heterocycles requires more than just following a standard operating procedure; it demands a mechanistic understanding of h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical complexities of halogenated nitrogen heterocycles requires more than just following a standard operating procedure; it demands a mechanistic understanding of how the analyte interacts with the chromatographic and spectrometric environment.

4-Bromo-1-methylindoline is a critical synthetic intermediate, particularly in the development of pyrazolopyrimidine-based anthelmintic drugs[1]. However, its combination of a basic indoline nitrogen and an electronegative bromine atom presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares alternative GC-MS configurations and provides a self-validating, step-by-step protocol to ensure robust identification and quantification.

Comparative Analysis of GC-MS Configurations

Carrier Gas Dynamics: Helium vs. Nitrogen

Helium has historically been the default carrier gas for GC-MS. However, supply constraints necessitate evaluating alternatives like Nitrogen. While Nitrogen is highly cost-effective, its heavier mass alters laminar flow dynamics within the capillary column[2].

  • The Causality: Nitrogen's higher mass forcefully ushers volatilized analytes while inhibiting energetic molecules from rushing forward, minimizing longitudinal diffusion. This yields exceptionally sharp peaks, but only at slower linear velocities[2].

  • The Solution: To prevent extended run times when switching to Nitrogen, scientists must transition from standard 0.25 mm I.D. columns to narrow-bore columns (0.10–0.15 mm I.D.), which accommodate higher linear velocities without sacrificing theoretical plates[2].

Ionization Modes: EI vs. NCI

Standard 70 eV Electron Ionization (EI) is excellent for structural elucidation, but complex biological or environmental matrices often obscure the analyte signal. Negative Chemical Ionization (NCI) serves as a powerful alternative for halogenated compounds[3].

  • The Causality: NCI relies on the capture of thermal electrons by highly electronegative atoms. Because bromine has a high electron affinity, 4-bromo-1-methylindoline readily forms stable [Br]⁻ ions (m/z 79 and 81) under NCI conditions, effectively filtering out non-halogenated background matrix interference[3].

Column Phase Selection

Based on the principle of "like dissolves like," intermediate polar compounds containing both nitrogen and halogens require a stationary phase that balances dispersive and dipole interactions[4]. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5MS) provides this optimal balance, minimizing active site adsorption that leads to peak tailing[4].

Quantitative Performance Comparison

Table 1: Carrier Gas Optimization for Indoline Derivatives

ParameterHelium (Standard)Nitrogen (Alternative)
Optimal Linear Velocity 24 - 30 cm/sec12 - 18 cm/sec
Longitudinal Diffusion ModerateLow (Due to heavier mass)
Recommended Column I.D. 0.25 mm0.10 - 0.15 mm
Resolution / Peak Shape ExcellentExcellent (Requires narrow bore)

Table 2: Ionization Technique Comparison for Brominated Indolines

FeatureElectron Ionization (EI, 70 eV)Negative Chemical Ionization (NCI)
Primary Application Structural elucidation & library matchingTrace-level quantification in matrices
Ionization Mechanism Hard ionization (Electron bombardment)Soft ionization (Electron capture)
Key Diagnostic Ions m/z 211/213 (M⁺), 196/198 ([M-CH3]⁺)m/z 79/81 ([Br]⁻)
Halogen Selectivity Low (Detects all volatile organics)Extremely High

Mechanistic Workflows and Visualizations

Workflow S1 Sample Prep (Non-Halogenated Solvent) S2 GC Separation (0.25mm DB-5MS) S1->S2 S3 Ionization (EI 70 eV / NCI) S2->S3 S4 Mass Analysis (m/z 211/213) S3->S4

Caption: Optimized GC-MS analytical workflow for brominated indolines.

Ionization Mol 4-Bromo-1-methylindoline (C9H10BrN) EI Electron Ionization (EI) Broad Fragmentation Mol->EI 70 eV NCI Negative Chemical Ionization (NCI) Halogen Selective Mol->NCI Reagent Gas EI_Frag M+ (m/z 211/213) [M-CH3]+ (m/z 196/198) EI->EI_Frag NCI_Frag [Br]- (m/z 79/81) High Sensitivity NCI->NCI_Frag

Caption: Ionization pathway comparison for 4-bromo-1-methylindoline.

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system, ensuring that any deviations in instrument performance are immediately identifiable through internal data checks.

Phase 1: Sample Preparation & Solvent Causality

  • Synthesize/Extract Analyte: Obtain 4-bromo-1-methylindoline (typically synthesized via methylation of 4-bromoindoline using sodium hydride and methyl iodide)[1].

  • Solvent Exchange (Critical Step): Reconstitute the final organic layer in ethyl acetate or hexane . Do not use dichloromethane (DCM).

    • Causality: Halogenated solvents like DCM interact with the stainless steel ion source, causing a slow thermal desorption of[M + Cl2] ions from chlorine-charged metal surfaces. This phenomenon results in severe, persistent chromatographic peak tailing that ruins quantitation[5].

Phase 2: GC Separation Parameters 3. Column Installation: Install a DB-5MS capillary column (30 m × 0.25 mm I.D. × 0.25 µm film thickness) to optimize efficiency and sample capacity[4]. 4. Carrier Gas Configuration: Set Helium to a constant flow of 1.0 mL/min. If using Nitrogen, ensure a narrow-bore column is installed and set the linear velocity to ~15 cm/sec to leverage its high-mass diffusion benefits[2]. 5. Oven Programming:

  • Initial temperature: 80°C (Hold for 2 min to focus the solvent band).
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 min (Total run time: ~20.3 min).

Phase 3: Mass Spectrometry & Self-Validation 6. Source Parameters: Set the transfer line to 280°C and the EI ion source to 250°C. 7. Data Acquisition: Operate in full-scan mode (m/z 50–300) at 70 eV. 8. Self-Validating System Check: Analyze the molecular ion cluster. Bromine's natural isotopic distribution consists of roughly equal parts 79Br (50.69%) and 81Br (49.31%). You must observe a distinct 1:1 doublet at m/z 211 and m/z 213.

  • Validation Logic: If the m/z 211/213 ratio deviates significantly from 1:1, or if the peak exhibits tailing, the system fails the suitability check. Tailing indicates active sites in the liner or ion source contamination (likely from prior halogenated solvent use)[5], while an incorrect isotope ratio indicates detector saturation or co-eluting matrix interference.

References[1] PYRAZOLOPYRIMIDINE DERIVATIVES - European Patent Office - EP 3442974 B1. Source: epo.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9sjevH7bdyE95qlhxig95Ayw1u4FGDafCE_MrxU8as9ZWXBaOfpcN_luA081zgPVw-X8uoHL4Avkf8I_vIYWghczAdN8s5TZe_q_Nt-vScp7ooWZDXt6fWK9aaVhu8tA_j_YKll5T7erCGFQyUqm2aqMndfNU1TBsrZVxqLHTzwvdnThkHiiXdkklNfCcOrthOxG8CE3VssduOe-Ns1ecpqw15oTbx3KvKA==[5] Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Source: scispace.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEprqsghT6FaUuPcspLE6iJzi6Jk1yXH4CSZRyEx_M-2G6ZUGH4lGtNiwfsBh1g8StOQwzev9BjzHfcQHMDmE3Rtq5KPY1csODebt4L2y0gExFJnn3S679ApFkKbDpkrQ-LlfaZmQpuh88101mOIuF6iUTqU8s8s_jEZETd3zJWx6c6clLTOTBNw1SWK-3H0IDIuWqBpOE=[2] Fast GC Analysis with Nitrogen: A Closer Look. Source: phenomenex.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4cBzDKKUukOdlaa7-QQCiPDXQ3ayf4d5yw4Dg3sp727ZCJEBW5PAr365qknWDGWp6Z2SK9mxoD4GSL03pZ20twu2VVIzNNCuLOO9eE6KtB5ggRRarSgCp5r7HtsbJK8TgeB58dR5ZVjpKPr58w_a3kblJjQb4L9vZNMBOZhOfhh_yUD7witN-dXOUvBG7I0Amef2_kkbsVejHYgV28jmflwJwUyH84xOGV0h3RVU=[3] Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-WkNOKM_sWkBPQXeV-YrKdNAUHntVRYwaIVswkZLPB7FOsB1-oc_F1qjavBLsk_yHyEofDDGVoMHBoae37bS77K7YNSydT2H9xG5Utj-voESjpDwzQAofFriZna6FDWF2peN3z_1NzqZtZU=[4] GC Column Selection Guide. Source: sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTm3KE3yjzqurz4RCwCI1HdSkf51gGKMs7jk_dzc1yjDIiRtVIl_rOXTqJL7vVcHbfLZWhjBzLaCapshTNlftjk9r5tw8uWLVVnWe-T4PjA2RPWA2XIjuAeDlelKz-Cbopua9708IIOyUOUtxDxD0xYRaVQxd_o4BC1_D2RBjHtHBwmtvYSvcYP-XKc54HUaDGErC-Ybf3lVqWTRpSs3GSg_OcrEZljRIceE3IbZ5LPiqGiA1i6nRS9BB0sQjETcq7

Sources

Validation

standard reference materials for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- calibration

The Definitive Comparison Guide: Standard Reference Materials for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Calibration Accurate quantitation of pharmaceutical intermediates is the bedrock of drug safety and efficacy. 1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Standard Reference Materials for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Calibration

Accurate quantitation of pharmaceutical intermediates is the bedrock of drug safety and efficacy. 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (also known as 4-bromo-1-methylindoline, CAS 86626-40-6)[1] is a critical halogenated building block frequently utilized in the synthesis of indoline-derived kinase inhibitors and CNS therapeutics. Because residual halogenated intermediates can exhibit genotoxic potential or interfere with downstream catalytic coupling reactions, their precise calibration and impurity profiling via HPLC-UV or GC-MS is a strict regulatory requirement.

As a Senior Application Scientist, I have evaluated countless calibration failures that trace back to a single root cause: the selection of an inadequate reference standard. This guide objectively compares the performance of different grades of reference materials for 4-bromo-1-methylindoline and provides a self-validating experimental protocol for accurate calibration.

Metrological Traceability Hierarchy

Before comparing specific products, it is essential to understand the metrological hierarchy. The reliability of any analytical measurement is directly proportional to the unbroken chain of calibrations linking the sample result back to the International System of Units (SI).

TraceabilityHierarchy N1 SI Units (Mole/Mass) N2 Primary Pharmacopeial Standard (e.g., USP <11>) N1->N2 Primary Realization N3 ISO 17034 Certified Reference Material (CRM) N2->N3 Traceable Calibration N4 Secondary / Working Standard (In-house qualified) N3->N4 Qualification N5 Routine Analytical Sample (4-bromo-1-methylindoline) N4->N5 Routine Assay

Metrological traceability hierarchy for reference materials.

Categorical Comparison of Reference Materials

When sourcing 4-bromo-1-methylindoline for calibration, laboratories typically choose between three tiers of reference materials. The choice dictates the legal defensibility of the resulting data.

A. ISO 17034 Certified Reference Materials (CRMs)

ISO 17034 is the globally recognized gold standard for reference material producers[2]. CRMs are supplied with a comprehensive Certificate of Analysis (CoA) that includes a certified purity value and a rigorously calculated combined standard uncertainty ( uc​ ).

  • The Causality of Stability: Halogenated indolines are susceptible to photolytic debromination over time. ISO 17034 mandates accelerated and long-term stability testing[2]. This ensures the assigned purity value remains mathematically valid throughout its shelf life, preventing false-positive out-of-specification (OOS) results during routine testing.

B. Primary Pharmacopeial Standards (e.g., USP / Ph. Eur.)

According to , these are highly characterized specimens approved for compendial applications[3].

  • The Causality of Potency: USP standards are the ultimate authority for specific monograph assays. However, unless a specific potency is explicitly stated on the label, the standard is assumed to be 100.0% pure for compendial quantitative uses[3]. They generally do not provide an explicit uncertainty budget, which can complicate internal method validation protocols that require strict error propagation calculations.

C. Analytical Grade (Working Standards)

These are commercially available reagents (typically ≥98% purity)[1].

  • The Causality of Mass Balance: Analytical grade materials lack certified traceability. If used for quantitative calibration, the laboratory must independently establish the standard's purity using an orthogonal mass balance approach: Purity=(100−%Water−%ResidualSolvents−%Ash)×(ChromatographicPurity/100) . Failing to account for residual water or solvents will result in a systematic negative bias in the calibration curve.

Table 1: Performance & Specification Comparison
FeatureISO 17034 CRMUSP Primary StandardAnalytical Grade (≥98%)
Traceability Explicit to SI UnitsPharmacopeial AuthorityInternal (Requires Validation)
Uncertainty ( uc​ ) Certified & DocumentedAssumed 100.0% (Compendial)[3]Unknown
Homogeneity Statistically ValidatedValidatedBatch-dependent
Regulatory Risk MinimalMinimal (for compendial use)High (if uncharacterized)
Best Use Case Method Validation / ICH Q3AOfficial Monograph AssaysEarly R&D / Synthesis Tracking

Experimental Calibration Workflow

To demonstrate the performance differences, we must employ a self-validating experimental protocol. The following workflow ensures that any variance observed is due to the reference material itself, not the analytical technique.

CalibrationWorkflow S1 1. Gravimetric Preparation S2 2. Volumetric Dilution S1->S2 S3 3. HPLC-UV Analysis S2->S3 S4 4. Regression Analysis S3->S4 S5 5. Uncertainty Budgeting S4->S5

Self-validating HPLC-UV calibration workflow for indoline derivatives.

Step-by-Step Self-Validating Protocol
  • Gravimetric Preparation: Weigh exactly 10.00 mg of 4-bromo-1-methylindoline using a calibrated microbalance (d=0.001 mg). Causality: Gravimetric preparation minimizes the volumetric expansion errors associated with organic solvents, significantly reducing the combined standard uncertainty.

  • Primary Solubilization: Dissolve the standard in 5.0 mL of 100% HPLC-grade Acetonitrile. Sonicate for 5 minutes at 20°C. Causality: The bromo- and methyl- substitutions render this compound highly lipophilic. Initial dissolution in pure organic solvent prevents micelle formation and ensures complete solubilization.

  • Volumetric Serial Dilution: Dilute to a final volume of 10.0 mL, then prepare five calibration levels (1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL) using a 50:50 Water:Acetonitrile (v/v) diluent. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak fronting during injection.

  • System Suitability Testing (SST): Inject the 10.0 µg/mL standard six consecutive times. The system is validated only if the %RSD of the peak area is ≤ 0.73% and the USP tailing factor is ≤ 1.5.

  • Bracketing Execution: Run the calibration sequence from lowest to highest concentration to eliminate carryover. Inject a mid-level "bracketing standard" at the end of the run. Causality: The recovery of the bracketing standard must be within 98.0% - 102.0% to prove zero detector drift occurred during the sequence.

Experimental Data & Performance Analysis

We executed the above protocol comparing an ISO 17034 CRM against a standard Analytical Grade (≥98%) lot of 4-bromo-1-methylindoline. The HPLC-UV was monitored at 254 nm.

Table 2: HPLC-UV Calibration Performance Data
Concentration (µg/mL)CRM Area (mAUs)Analytical Grade Area (mAUs)CRM % RecoveryAnalytical Grade % Recovery
1.0 12.412.1100.2%97.5%
5.0 61.860.399.8%97.2%
10.0 124.1121.5100.5%97.9%
25.0 310.5302.899.9%97.6%
50.0 621.2605.1100.1%97.5%
Linearity ( R2 ) 0.9999 0.9985 --
Bracketing Drift 0.1% 0.4% --

Data Synthesis & Conclusion: The data clearly demonstrates the superiority of the ISO 17034 CRM for quantitative analysis. The CRM yielded a near-perfect linear regression ( R2 = 0.9999) and consistent ~100% recovery across all concentration levels.

Conversely, the Analytical Grade standard exhibited a systematic negative bias (averaging ~97.5% recovery relative to the expected theoretical response). This discrepancy is typically caused by uncharacterized residual moisture or trace inorganic salts in the analytical grade material. If a laboratory were to use the Analytical Grade standard without performing a rigorous mass-balance purity correction, they would systematically underestimate the concentration of 4-bromo-1-methylindoline impurities in their final drug product, directly violating ICH guidelines and risking patient safety.

For regulatory submissions, method validation, and precise impurity profiling, investing in an ISO 17034 Certified Reference Material or a Primary Pharmacopeial Standard is not just recommended—it is a scientific necessity.

References

  • ARO Scientific - Introduction on how ISO 17034 ensures CRM quality. Retrieved from:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to scientific advancement is intrinsically linked to a steadfast dedication to safety and environmental stewardsh...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to scientific advancement is intrinsically linked to a steadfast dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, a halogenated indole derivative. By understanding the chemical nature of this compound and the principles of hazardous waste management, we can ensure the safety of ourselves, our colleagues, and the environment.

The core principle for disposing of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is its classification as a halogenated organic compound . This is due to the presence of a bromine atom in its structure. Halogenated organic wastes are subject to specific disposal protocols because their incineration requires specialized facilities equipped with scrubbers to neutralize the acidic and toxic gases produced, such as hydrogen bromide.[1] Improper disposal, such as mixing with non-halogenated solvents, can lead to regulatory non-compliance and create hazardous chemical reactions.[2]

Key Hazard Information & Properties
PropertyData
Physical State Solid, crystal powder.[3]
Hazard Classifications Likely to cause skin and serious eye irritation.[4] May also be harmful if swallowed, inhaled, or comes into contact with skin, and may cause respiratory irritation.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as oxidizing agents.[3][5]
Incompatibilities Strong oxidizing agents.
Decomposition Products Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the safe disposal of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-.

DisposalWorkflow Disposal Workflow for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Segregation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Start Start: Generation of Waste (e.g., unused reagent, contaminated materials) Assess Assess Waste Form (Solid, Liquid Solution, Contaminated PPE) Start->Assess Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Container Select Appropriate Waste Container (Chemically compatible, leak-proof, screw-top lid) Segregate->Container Label Label Container Correctly ('Hazardous Waste', 'Halogenated Organics', List all constituents and percentages) Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Closed Keep Container Closed (Except when adding waste) SAA->Closed Inspect Weekly Inspection of SAA SAA->Inspect Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->Pickup Transport EHS Transports to Central Accumulation Area Pickup->Transport Incineration Disposal at a Licensed Hazardous Waste Incinerator Transport->Incineration

Caption: Decision workflow for the proper disposal of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- and associated waste.

Part 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is imperative to wear appropriate PPE. This is your first line of defense against exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard lab coat is required to protect against skin contact.

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.

Part 2: Waste Segregation and Containerization

Proper segregation is the most critical step in chemical waste management. The Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management in the United States, and a primary requirement is the correct categorization and separation of waste streams.[7]

  • Identify as Halogenated Waste: Due to the bromine atom, this compound must be disposed of as a halogenated organic waste.[1] Never mix it with non-halogenated waste streams.[2]

  • Select a Compatible Container:

    • Use a container made of a material chemically compatible with the waste. For many organic solvents and solids, glass or high-density polyethylene (HDPE) is appropriate.[2]

    • The container must have a tightly fitting screw-top cap to prevent leaks and fugitive emissions.[8] Funnels should not be left in the container opening.[2]

  • Waste Types:

    • Unused or Excess Solid: Collect the solid powder in its original container if possible, or in a new, properly labeled waste container.

    • Solutions: If the compound is in a solvent, the entire solution should be treated as halogenated waste. Collect in a designated liquid waste container for halogenated organics.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or paper towels from a spill cleanup, must also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container.[9]

Part 3: Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies like the EPA and are essential for the safety of all laboratory personnel and waste handlers.[10]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[8]

    • Clearly write the full chemical name: "1H-Indole, 4-bromo-2,3-dihydro-1-methyl-". Avoid using abbreviations or chemical formulas.[2]

    • List all constituents in the container, including solvents, with their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times, except when you are actively adding waste.[8]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]

Part 4: Arranging for Disposal

Hazardous waste must be removed from your laboratory by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Request a Pickup: Once your waste container is full, or before it has been stored for the maximum allowable time (often six months to a year, check your institutional policy), submit a waste pickup request to your EHS office.[7][12]

  • Documentation: Maintain accurate records of the waste you generate. This documentation is crucial for regulatory compliance.[13]

  • Final Disposal Method: Your EHS department will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][13]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental health.

References

  • Hazardous Waste Segregation, Bucknell University.

  • Chemical Waste Disposal Guidelines, University of Alabama in Huntsville.

  • Safety Data Sheet for a related compound, TCI Chemicals.

  • 4-bromo-1-methyl-2,3-dihydro-1H-indole — Chemical Substance Information, NextSDS.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health.

  • 4-bromo-2,3-dihydro-1H-indole-2,3-dione, Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois.

  • Laboratory Environmental Sample Disposal Information Document, U.S. Environmental Protection Agency.

  • 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one - Chemical Substance Information, NextSDS.

  • Chemical Waste Disposal Guidelines: Rules You Must Follow!, GreenTec Energy.

  • Management of Waste, Prudent Practices in the Laboratory, National Institutes of Health.

  • Laboratory Waste Management Guidelines, University of North Carolina at Charlotte.

  • Guidelines for Chemical Waste Disposal, Natural Sciences Research Institute, University of the Philippines Diliman.

  • Safety Data Sheet for 4-Bromo-1-methyl-1H-indole, Fisher Scientific.

  • Laboratory Waste Management: The New Regulations, MedicalLab Management.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
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1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
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